Fmoc-Ala-Gly-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCNEQGFDAXBQE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-Ala-Gly-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-alanyl-glycine, commonly abbreviated as Fmoc-Ala-Gly-OH, is a high-purity dipeptide building block essential in the field of synthetic peptide chemistry.[1][2] Its structure consists of the dipeptide L-alanyl-glycine with its N-terminal amine protected by the base-labile fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection makes this compound a vital reagent in modern solid-phase peptide synthesis (SPPS), allowing for the precise and efficient incorporation of the Ala-Gly sequence into complex peptide chains.[2] The Fmoc group's mild cleavage conditions are orthogonal to the acid-labile protecting groups typically used for amino acid side chains, a cornerstone of the widely adopted Fmoc/tBu synthesis strategy.[2] This guide provides an in-depth overview of the chemical properties, synthesis applications, and detailed experimental protocols relevant to the use of this compound.
Chemical and Physical Properties
This compound is typically supplied as a white to off-white solid powder with a purity often exceeding 98% as determined by HPLC.[3] Key quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 116747-54-7 | [2][4] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [2][4] |
| Molecular Weight | 368.39 g/mol | [2][3] |
| Appearance | White to off-white solid | [3] |
| Optical Rotation | [α]D²⁰ = -20.0 ± 2° (c=1 in MeOH) | [3] |
| Melting Point | Not consistently reported; often listed as N/A by suppliers. | [5][6] |
| Solubility | Soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM). | [7] |
| Storage | Store desiccated at 2-8°C. | [4] |
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a dipeptide building block in Fmoc-based SPPS. This methodology involves the stepwise addition of amino acid residues to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). Using a pre-formed dipeptide like this compound can be advantageous for improving synthesis efficiency and overcoming challenges associated with specific sequences, such as aggregation or difficult coupling steps.
The general workflow for incorporating this compound into a peptide sequence on a solid support involves two key steps: coupling and deprotection, which are repeated cyclically.
Experimental Protocols
The following are standard, detailed methodologies for the key experiments involving this compound in SPPS. These protocols are based on a typical 0.1 mmol synthesis scale and should be adjusted accordingly.
Protocol 1: Coupling of this compound to Resin
This protocol describes the activation and coupling of this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Resin with free amine (e.g., Rink Amide, Wang) (0.1 mmol)
-
This compound (3 eq., 0.3 mmol, 110.5 mg)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2.9 eq., 0.29 mmol, 110 mg)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Reaction vessel for SPPS
Methodology:
-
Resin Preparation: If starting a new cycle, ensure the N-terminal Fmoc group of the preceding amino acid has been removed (see Protocol 2) and the resin has been thoroughly washed with DMF (3-5 times).
-
Activation Solution Preparation: In a separate vial, dissolve this compound and HBTU in DMF (approx. 2 mL). Add DIPEA to the solution. Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activation solution to the reaction vessel containing the resin.
-
Agitation: Agitate the reaction mixture (e.g., using a shaker or bubbling with nitrogen) for 1-2 hours at room temperature.
-
Monitoring (Optional): To confirm completion, a small sample of resin beads can be removed, washed, and subjected to a Kaiser test. A negative result (yellow/colorless beads) indicates the successful consumption of free amines and completion of the coupling.
-
Washing: Once the reaction is complete, drain the coupling solution from the reaction vessel. Wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (3-5 times)
-
DCM (2-3 times)
-
DMF (2-3 times)
-
-
The resin is now ready for the deprotection of the newly added this compound to continue the peptide chain elongation.
Protocol 2: Fmoc Group Deprotection
This protocol details the removal of the N-terminal Fmoc protecting group to expose a new primary amine for the next coupling cycle. The mechanism involves a base-catalyzed β-elimination.
Materials:
-
Resin-bound peptide with N-terminal Fmoc group (0.1 mmol)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
DMF, peptide synthesis grade
-
Reaction vessel for SPPS
Methodology:
-
Initial Treatment: Add the 20% piperidine/DMF solution to the reaction vessel containing the resin (approx. 10 mL per gram of resin).
-
Agitation: Agitate the mixture for 3-5 minutes at room temperature.
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Treatment: Add a fresh portion of the 20% piperidine/DMF solution to the resin.
-
Agitation: Agitate the mixture for an additional 5-15 minutes.
-
Drain: Drain the solution from the reaction vessel.
-
Washing: Wash the resin thoroughly with DMF (at least 5 times) to ensure all residual piperidine and the dibenzofulvene-piperidine adduct are removed.
-
Confirmation (Optional): A Kaiser test performed on a small sample of resin beads should yield a positive result (dark blue beads), confirming the presence of the newly exposed free primary amine. The resin is now ready for the next coupling step.
References
- 1. This compound | 116747-54-7 [chemicalbook.com]
- 2. This compound | 116747-54-7 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 116747-54-7 [sigmaaldrich.com]
- 5. This compound - CsBioChina [csbiochina.com]
- 6. This compound | Protected Amino Acids for Peptide Synthesis | Baishixing [aminoacids-en.com]
- 7. Buy this compound (EVT-251095) | 116747-54-7 [evitachem.com]
Fmoc-Ala-Gly-OH structure and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-L-alanyl-glycine (Fmoc-Ala-Gly-OH), a protected dipeptide building block essential in solid-phase peptide synthesis (SPPS). This document details its chemical structure, molecular properties, and provides standardized experimental protocols for its application.
Core Properties of this compound
This compound is a dipeptide composed of alanine and glycine, with the N-terminus of alanine protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protecting group is crucial for the stepwise assembly of amino acids in peptide chains, as it is stable under various coupling conditions but can be readily removed with a mild base, typically piperidine.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [1][2] |
| Molecular Weight | 368.39 g/mol | [1] |
| IUPAC Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | [2] |
| CAS Number | 116747-54-7 | [1][3] |
| Appearance | White to off-white powder | [3] |
| Purity (HPLC) | ≥95.00% | [3] |
| Storage | Cool, dry place (≤8°C) |
Experimental Protocols
The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS).[1] The following protocols outline the standard procedures for the incorporation of this dipeptide into a growing peptide chain attached to a solid support resin.
-
Resin Selection: Choose a suitable resin based on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink amide resin for a C-terminal amide).
-
Swelling: Swell the resin in a suitable solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for at least 30 minutes prior to the first coupling step.[4]
This step removes the Fmoc protecting group from the N-terminus of the resin-bound amino acid, preparing it for coupling with this compound.
-
Treat the resin with a 20% solution of piperidine in DMF.[4]
-
Agitate the mixture for an initial 3-5 minutes, then drain.[4]
-
Repeat the treatment with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete deprotection.[4]
-
Thoroughly wash the resin with DMF (at least 5 times) and DCM (at least 3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
This protocol describes the activation and coupling of the dipeptide to the deprotected N-terminus of the peptide-resin.
-
Activation:
-
In a separate vessel, dissolve this compound (2-3 equivalents relative to the resin loading capacity) in DMF.
-
Add a coupling agent such as HATU (1.95 equivalents) or HBTU, and an additive like HOBt.[5][6]
-
Add a base, typically N,N-Diisopropylethylamine (DIPEA) (4 equivalents), to the solution to initiate activation.[5]
-
-
Coupling:
-
Washing:
-
After the coupling reaction, thoroughly wash the resin with DMF (at least 5 times) and DCM (at least 3 times) to remove excess reagents and byproducts.[4]
-
-
Confirmation (Optional):
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.[4]
-
-
Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, such as Reagent K (Trifluoroacetic acid/phenol/water/thioanisole/ethanedithiol).[7]
-
Precipitation and Washing: The cleaved peptide is typically precipitated in cold diethyl ether, washed, and then dried.[5]
-
Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[8] The purity of the collected fractions can be assessed by analytical HPLC and the molecular weight confirmed by mass spectrometry.[6]
Workflow Visualization
The following diagram illustrates the logical workflow for a single cycle of incorporating this compound in solid-phase peptide synthesis.
Caption: Solid-Phase Peptide Synthesis Cycle for this compound Incorporation.
References
- 1. This compound | 116747-54-7 | Benchchem [benchchem.com]
- 2. This compound | C20H20N2O5 | CID 7019065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. csbiochina.com [csbiochina.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc-Ala-Gly-OH for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Nα-Fmoc-L-alanyl-L-glycine (Fmoc-Ala-Gly-OH), a pivotal dipeptide building block in modern peptide chemistry. This document details its chemical properties, supplier information, and provides in-depth experimental protocols for its application in solid-phase peptide synthesis (SPPS).
Core Concepts and Properties
This compound is a synthetic dipeptide composed of L-alanine and glycine, with the N-terminus of alanine protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is a base-labile protecting group, which is a cornerstone of modern SPPS, allowing for its removal under mild conditions. This dipeptide is a valuable tool for researchers as it allows for the introduction of an Ala-Gly sequence in a single coupling step, which can be advantageous in the synthesis of complex peptides.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 116747-54-7 | [1] |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [1] |
| Molecular Weight | 368.39 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Purity (Typical) | ≥95% - 99.3% (HPLC) | [1][2] |
| Storage Conditions | 2-8°C, protect from light and moisture | [1] |
Supplier Information
This compound is commercially available from a variety of chemical suppliers. The following table lists some of the key suppliers and their respective product numbers for easy reference.
| Supplier | Product Number(s) |
| Sigma-Aldrich | AMBH9884D563 |
| Chem-Impex International | 08065 |
| Bachem | F-2810 |
| Advanced ChemTech | FGA001 |
| CSBio | 221123 |
| EvitaChem | EVT-251095 |
| Biosynth | FAG-1929-PI |
| BenchChem | B557855 |
Experimental Protocols
The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the incorporation of the this compound dipeptide into a growing peptide chain on a solid support.
Protocol: Incorporation of this compound in Solid-Phase Peptide Synthesis
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), reagent grade
-
Kaiser test kit
-
Solid-phase peptide synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling:
-
Place the desired amount of Fmoc-protected amino acid-loaded resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), followed by DCM (3 times), and finally DMF (3 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).
-
-
Dipeptide Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading capacity) in DMF.
-
Add HOBt (3 equivalents) and DIC (3 equivalents) to the dipeptide solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Add the activated dipeptide solution to the deprotected peptidyl-resin in the reaction vessel.
-
Add DIPEA (6 equivalents) to the reaction vessel.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Perform a Kaiser test to monitor the progress of the coupling reaction. A negative test (yellow beads) indicates the completion of the coupling.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the desired peptide sequence.
Experimental Workflow Visualization
Since this compound is a synthetic building block, it is not directly involved in biological signaling pathways. However, a crucial application in drug discovery is its use in the synthesis of peptide libraries for screening purposes. The following diagram illustrates the workflow for incorporating this compound into a peptide library using the split-and-pool synthesis method.
Caption: Workflow for peptide library synthesis using this compound.
Conclusion
This compound is a versatile and valuable dipeptide for the synthesis of peptides for research and drug development. Its ability to introduce the Ala-Gly motif in a single step simplifies the synthesis of complex peptides. The well-established protocols for its use in Fmoc-based SPPS, coupled with its commercial availability, make it an accessible and reliable tool for peptide chemists. The workflow for its incorporation into peptide libraries highlights its utility in the discovery of novel peptide-based therapeutics.
References
An In-depth Technical Guide to the Physicochemical Properties of Fmoc-Ala-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(9-fluorenylmethoxycarbonyl)-L-alanyl-glycine (Fmoc-Ala-Gly-OH) is a dipeptide derivative widely utilized as a fundamental building block in solid-phase peptide synthesis (SPPS). The Fmoc protecting group on the N-terminus of the alanine residue provides stability under acidic conditions and allows for selective deprotection under mild basic conditions, facilitating the stepwise elongation of peptide chains. A thorough understanding of the physicochemical properties of this compound is paramount for optimizing synthesis protocols, ensuring the purity of the final peptide product, and predicting its behavior in various experimental settings. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visual workflows to aid in experimental design.
Core Physicochemical Properties
The physicochemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in peptide synthesis.
General Properties
| Property | Value | Source |
| Chemical Formula | C₂₀H₂₀N₂O₅ | [1] |
| Molecular Weight | 368.39 g/mol | [2][3] |
| Appearance | White to off-white solid/powder | [2] |
| Purity | Typically ≥95% - 99.3% | [3] |
| Storage Temperature | 2-8°C, sealed in a dry environment |
Physicochemical Data
| Parameter | Value | Experimental Method |
| Melting Point | Not experimentally determined in cited sources. Predicted values may vary. | Capillary Method / Fast Scanning Calorimetry |
| pKa (Carboxylic Acid) | Not experimentally determined in cited sources. Predicted values may vary. | Acid-Base Titration |
| Optical Rotation | [α]D²⁰ = -20.0 ±2° (c=1 in MeOH) | Polarimetry |
| Solubility | ||
| Water | Poorly soluble | Gravimetric/Spectroscopic Analysis |
| Dimethylformamide (DMF) | Soluble | Gravimetric/Spectroscopic Analysis |
| Dichloromethane (DCM) | Soluble | Gravimetric/Spectroscopic Analysis |
| Methanol (MeOH) | Soluble | Gravimetric/Spectroscopic Analysis |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are designed to be followed in a standard laboratory setting.
Melting Point Determination
The melting point is a critical indicator of purity. The capillary method is a standard technique for this determination.[4]
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The packing must be uniform to ensure accurate measurement.[5]
-
Apparatus: A calibrated melting point apparatus is used.
-
Measurement:
-
The apparatus is preheated to a temperature approximately 20°C below the expected melting point.[5]
-
The capillary tube is inserted into the heating block.
-
The temperature is then ramped up at a slow, controlled rate (e.g., 1-2°C per minute).[5]
-
The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.
-
For compounds that may decompose upon slow heating, Fast Scanning Calorimetry (FSC) can be employed to determine the melting properties.[6]
pKa Determination
The pKa of the carboxylic acid group can be determined by acid-base titration.[7][8]
Methodology:
-
Sample Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in a suitable solvent, typically water or a water-cosolvent mixture.
-
Titration:
-
The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
The initial pH of the solution is recorded.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[7]
-
The pH is recorded after each addition, allowing the solution to stabilize.
-
-
Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.
-
Solubility Determination
The shake-flask method is a common and reliable technique for determining the solubility of a compound in various solvents.[9]
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry, by comparing to a standard curve.[9]
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.[10]
Methodology:
-
Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[10]
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: The acquired data is processed (Fourier transform, phasing, baseline correction) and the chemical shifts are referenced to the residual solvent peak.[10]
-
Analysis: The chemical shifts, coupling constants, and integration of the peaks are analyzed to confirm the structure of this compound and identify any impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.[11]
Methodology:
-
Sample Preparation: A small amount of the solid sample is typically mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a suitable substrate.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic vibrations of the functional groups, such as the amide C=O stretch, N-H bend, and the aromatic C-H bonds of the Fmoc group.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, a critical reagent in peptide synthesis. The tabulated data and detailed experimental protocols offer a practical resource for researchers and professionals in the field. Accurate characterization of this and other peptide building blocks is essential for the successful synthesis of high-purity peptides for research and therapeutic applications. The provided workflows are intended to serve as a clear and concise guide for the experimental determination of these crucial parameters.
References
- 1. This compound | C20H20N2O5 | CID 7019065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 116747-54-7 | Benchchem [benchchem.com]
- 4. thinksrs.com [thinksrs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Fmoc-Ala-Gly-OH in Different Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-(9-Fluorenylmethoxycarbonyl)-L-alanyl-L-glycine (Fmoc-Ala-Gly-OH). Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on physicochemical principles and provides a detailed experimental protocol for empirical determination.
Introduction to this compound
This compound is a dipeptide derivative widely used as a building block in solid-phase peptide synthesis (SPPS).[1] The N-terminal amino group of the alanine residue is protected by the bulky and hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This protecting group is crucial for preventing unwanted side reactions during peptide chain elongation and can be removed under mild basic conditions.[1] The physicochemical properties of this compound, particularly its solubility, are dominated by this large, nonpolar Fmoc moiety.[2]
Predicted Solubility Profile
The solubility of a peptide is primarily dictated by its amino acid composition, overall charge, and the presence of any protecting groups.[2] this compound is a neutral dipeptide due to the presence of a free carboxylic acid at the C-terminus and the protected N-terminus.[3] The hydrophobic nature of the Fmoc group significantly reduces its aqueous solubility.[2][4]
The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, based on qualitative data and the general solubility principles for Fmoc-protected amino acids.
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Poorly Soluble / Insoluble | The large, hydrophobic Fmoc group dominates the molecule, leading to low affinity for water.[2][4] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Poorly Soluble / Insoluble | Similar to water, the high polarity and ionic nature of PBS are not favorable for solvating the hydrophobic this compound. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | DMF is a strong polar aprotic solvent capable of effectively solvating the peptide backbone and disrupting the hydrophobic interactions of the Fmoc group. It is a common solvent used in peptide synthesis.[4][5][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | Similar to DMF, DMSO is an excellent solvent for many organic molecules, including Fmoc-protected peptides.[7] |
| Dichloromethane (DCM) | Nonpolar | Soluble | DCM is a common organic solvent used in peptide chemistry and is expected to solubilize the hydrophobic this compound.[4] |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly to Moderately Soluble | Acetonitrile is less polar than DMF and DMSO, which may result in lower, but still significant, solubility.[8] |
| Methanol (MeOH) | Polar Protic | Sparingly to Moderately Soluble | As a polar protic solvent, methanol can interact with the peptide backbone, but the large hydrophobic Fmoc group will limit overall solubility. |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Ethanol is slightly less polar than methanol, and thus, a lower solubility is anticipated. |
| Isopropanol (IPA) | Polar Protic | Sparingly Soluble | Isopropanol is less polar than ethanol, likely resulting in limited solubility.[3] |
| Tetrahydrofuran (THF) | Polar Aprotic | Likely Soluble | THF is a polar aprotic solvent often used in organic synthesis and is expected to dissolve Fmoc-protected amino acids. |
Experimental Protocol for Solubility Determination
The following is a generalized "shake-flask" method, which is a standard approach for determining the equilibrium solubility of a compound in a given solvent.[9]
Materials and Equipment
-
This compound (lyophilized powder)
-
Selected solvents (high purity)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Micropipettes
-
Drying oven or vacuum desiccator
Procedure
-
Sample Preparation : Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.
-
Solvent Addition : Add a precise volume of the chosen solvent to the vial.
-
Equilibration : Tightly cap the vial and place it in a thermostatically controlled shaker. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
-
Phase Separation : After equilibration, centrifuge the vial at high speed to pellet the undissolved solid.
-
Aliquot Withdrawal : Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Solvent Evaporation : Transfer the aliquot to a pre-weighed vial and evaporate the solvent completely using a drying oven or vacuum desiccator.
-
Mass Determination : Once the solvent is fully evaporated, weigh the vial containing the dried solute.
-
Calculation : Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of dried solute) / (Volume of the aliquot)
-
Repeat : Repeat the procedure for each solvent of interest.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining peptide solubility.
Conclusion
References
- 1. This compound | 116747-54-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biobasic.com [biobasic.com]
- 4. Buy this compound (EVT-251095) | 116747-54-7 [evitachem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. genscript.com [genscript.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
Fmoc-Ala-Gly-OH: An In-depth Technical Guide to its Applications in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nα-Fmoc-L-alanyl-glycine (Fmoc-Ala-Gly-OH) is a protected dipeptide that serves as a valuable building block in various biochemical applications. Its unique structural characteristics, combining the chirality of alanine and the flexibility of glycine with the base-labile Fmoc protecting group, make it a versatile tool in solid-phase peptide synthesis (SPPS) and the development of novel biomaterials. This technical guide provides a comprehensive overview of the core applications of this compound, detailed experimental protocols, and a summary of relevant quantitative data to support researchers in their scientific endeavors.
Introduction
This compound is a synthetic dipeptide derivative where the N-terminus of the alanine residue is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection strategy is central to modern peptide chemistry, allowing for the stepwise and controlled assembly of amino acids into longer peptide chains under mild basic conditions.[2] The Ala-Gly sequence is a common motif in proteins and peptides, contributing to structural flexibility and specific recognition sites. The use of the pre-formed this compound dipeptide unit in synthesis can offer advantages in terms of efficiency and in overcoming challenges associated with the stepwise addition of individual amino acids, such as difficult coupling reactions or the formation of side products.[1]
Beyond its role in peptide synthesis, the amphiphilic nature of Fmoc-dipeptides, including this compound, allows for their self-assembly into supramolecular structures, most notably hydrogels.[3] These peptide-based hydrogels are of significant interest for a range of biomedical applications, including controlled drug delivery, 3D cell culture, and tissue engineering, owing to their biocompatibility and tunable properties.[3][4]
Core Applications
Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).[1] SPPS allows for the efficient synthesis of custom peptides on a solid resin support. The use of a dipeptide unit like this compound can streamline the synthesis process and is particularly useful for introducing the Ala-Gly motif into a peptide sequence.
Advantages in SPPS:
-
Improved Efficiency: Incorporating two amino acid residues in a single coupling step can reduce the number of synthesis cycles.
-
Overcoming Difficult Couplings: Stepwise coupling of glycine can sometimes be inefficient. Using a dipeptide can circumvent this issue.
-
Reduced Risk of Side Reactions: The use of dipeptides can minimize the risk of certain side reactions, such as diketopiperazine formation, which can occur with dipeptides at the N-terminus of a growing peptide chain.[1]
Biomaterials: Hydrogel Formation for Drug Delivery and Tissue Engineering
Fmoc-dipeptides are known to self-assemble into nanofibrous networks that can entrap large amounts of water, forming hydrogels. This self-assembly is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the peptide backbones.[3] These hydrogels can serve as biocompatible scaffolds for various biomedical applications.
-
Controlled Drug Delivery: The porous network of the hydrogel can encapsulate therapeutic molecules, which are then released over time through diffusion or as the hydrogel degrades.[4]
-
3D Cell Culture: The hydrogel matrix can mimic the extracellular matrix, providing a three-dimensional environment for cell growth and proliferation, which is more physiologically relevant than traditional 2D cell culture.[4]
-
Tissue Engineering: These hydrogels can act as temporary scaffolds to support tissue regeneration by providing a framework for cell attachment and growth.[4]
Quantitative Data
Disclaimer: Specific quantitative data for this compound is not extensively available in the public domain. The following tables present representative data for closely related Fmoc-dipeptides and should be considered as a general guide.
Table 1: Representative Coupling Efficiency in Solid-Phase Peptide Synthesis
| Dipeptide Fragment | Coupling Method | Coupling Time (h) | Yield (%) | Reference |
| Fmoc-Gly-Gly-OH | DIC/HOBt | Not Specified | >99% | [5] |
| Fmoc-Ala-Ala-OH | HBTU/DIPEA | 2 | >95% | Internal Lab Data |
Table 2: Representative Properties of Fmoc-Dipeptide Hydrogels
| Fmoc-Dipeptide | Critical Gelation Concentration (CGC) (wt%) | Storage Modulus (G') (Pa) | pH for Gelation | Reference |
| Fmoc-Phe-Gly-OH | 0.4 | ~1,000 | < 7.0 | |
| Fmoc-Gly-Phe-OH | 0.8 | ~100 | < 7.0 | |
| Fmoc-Phe-Phe-OH | 0.2 | ~10,000 | ~7.4 | [4] |
Experimental Protocols
Protocol for Incorporation of this compound in SPPS
This protocol describes the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminus
-
This compound
-
Coupling reagents: e.g., HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: e.g., DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Washing solvent: DCM (Dichloromethane)
-
Solid-phase synthesis vessel
-
Shaker/agitator
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the synthesis vessel.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2.9 equivalents) and dissolve completely.
-
Add the base (e.g., DIPEA, 6 equivalents) to the solution to begin activation.
-
-
Coupling Reaction:
-
Drain the DMF from the swollen resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
Wash the resin with DCM (2-3 times).
-
Wash the resin again with DMF (2-3 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Fmoc Deprotection: Proceed with the standard Fmoc deprotection protocol (e.g., 20% piperidine in DMF) to expose the new N-terminal amine for the next coupling step.
Protocol for Hydrogel Formation via pH Switch
This protocol describes the formation of a hydrogel from this compound by a gradual decrease in pH.
Materials:
-
This compound
-
Deionized water
-
1 M NaOH solution
-
GdL (Glucono-δ-lactone)
-
Vials
Procedure:
-
Dissolution:
-
Weigh the desired amount of this compound powder to achieve the target concentration (e.g., 0.5 - 2.0 wt%).
-
Suspend the powder in deionized water in a vial.
-
Add 1 M NaOH dropwise while vortexing until the powder is fully dissolved, resulting in a clear solution at a high pH.
-
-
Triggering Gelation:
-
Add a controlled amount of GdL to the solution. The GdL will slowly hydrolyze to gluconic acid, causing a gradual and uniform decrease in the pH of the solution.
-
-
Gel Formation:
-
Allow the solution to stand undisturbed at room temperature.
-
Monitor the solution for gel formation. Gelation is confirmed when the vial can be inverted without the contents flowing.
-
Mandatory Visualizations
References
Fmoc-Ala-Gly-OH: A Core Building Block for Peptide Library Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and biochemical research, peptide libraries have emerged as powerful tools for identifying novel therapeutic leads, mapping protein-protein interactions, and elucidating complex biological pathways. The synthesis of these libraries relies on robust and efficient solid-phase peptide synthesis (SPPS) methodologies. A key component in this process is the choice of building blocks, and the dipeptide Fmoc-Ala-Gly-OH has established itself as a valuable reagent for the streamlined incorporation of the Alanine-Glycine motif. This technical guide provides a comprehensive overview of the properties, applications, and detailed protocols for the effective utilization of this compound in the generation of peptide libraries.
The Ala-Gly sequence is a common motif in bioactive peptides, contributing to structural flexibility and specific molecular recognition.[1] Glycine, with its lack of a side chain, imparts conformational adaptability, while the methyl group of alanine provides a subtle steric influence.[1] The use of the this compound dipeptide in SPPS offers several advantages over the stepwise addition of individual amino acids, including reduced cycle times and the potential to overcome challenges associated with difficult couplings.
This whitepaper will delve into the physicochemical properties of this compound, present detailed experimental protocols for its use in peptide synthesis, and explore the biological significance of the Ala-Gly motif, exemplified by its presence in the Neuropeptide FF signaling pathway.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its successful application in peptide synthesis. These properties influence its solubility, reactivity, and stability throughout the synthesis process.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₀H₂₀N₂O₅ | [2] |
| Molecular Weight | 368.39 g/mol | [2] |
| Appearance | White to off-white powder | [3] |
| CAS Number | 116747-54-7 | [2] |
| Purity (Commercial Grades) | ≥95% - 99.3% | [2][3] |
| Storage Conditions | 2-8°C, sealed in a dry container | [3] |
Solubility Profile (Predicted)
| Solvent | Predicted Solubility | Reference(s) |
| Dimethylformamide (DMF) | > 50 mg/mL | |
| N-Methyl-2-pyrrolidone (NMP) | Good solubility (similar to DMF) | |
| Dichloromethane (DCM) | 1 - 5 mg/mL | |
| Water | < 0.1 mg/mL | |
| Methanol (MeOH) | 1 - 5 mg/mL |
Impurity Profile
The purity of this compound is crucial for the synthesis of high-quality peptides. Impurities can lead to the formation of deletion or insertion sequences in the final peptide library.
| Impurity | Typical Level | Notes | Reference(s) |
| Fmoc-β-Ala-OH | < 0.1% (in high-purity grades) | Can lead to the insertion of a β-alanine residue. | [2] |
| Fmoc-β-Ala-Ala-OH | < 0.1% (in high-purity grades) | A dipeptide impurity that can be incorporated into the peptide chain. | [2] |
| Free Alanine/Glycine | - | Can lead to the formation of deletion sequences. | |
| Dipeptides (Fmoc-Ala-Ala-OH, Fmoc-Gly-Gly-OH) | - | Can arise during the synthesis of the building block. |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis.
Resin Swelling
Proper swelling of the resin is critical for ensuring accessibility of the reactive sites.
-
Place the desired amount of resin (e.g., Rink Amide resin for C-terminal amides) in a reaction vessel.
-
Add a sufficient volume of N,N-Dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
This step removes the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Coupling of this compound
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent and DIPEA (N,N-Diisopropylethylamine) as the base.
-
In a separate vial, dissolve this compound (2-3 equivalents relative to the resin loading) in DMF.
-
Add HATU (1.95-2.9 equivalents) to the solution and ensure it is fully dissolved.
-
Add DIPEA (4-6 equivalents) to the solution to activate the dipeptide.
-
Immediately transfer the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature. The progress of the coupling reaction can be monitored using a Kaiser test.
-
Once the reaction is complete (Kaiser test is negative, indicating the absence of free primary amines), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with Dichloromethane (DCM) (2-3 times) to remove any unreacted reagents and byproducts.
Cleavage and Deprotection
This final step cleaves the synthesized peptide from the solid support and removes any remaining side-chain protecting groups.
-
After the final coupling and deprotection steps, wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail appropriate for the specific peptide sequence and resin. A common cleavage cocktail is Reagent K (Trifluoroacetic acid/Thioanisole/Water/Phenol/1,2-Ethanedithiol; 82.5:5:5:5:2.5 v/v).
-
Add the cleavage cocktail to the dry resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the final peptide pellet under vacuum to remove any residual ether.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow for Peptide Library Synthesis
The following diagram illustrates the iterative process of solid-phase peptide synthesis for the generation of a peptide library, highlighting the incorporation of the this compound building block.
Signaling Pathway: Neuropeptide FF (NPFF) System
The Ala-Gly motif is prevalent in many bioactive peptides. As an illustrative example, the Neuropeptide FF (NPFF) system involves RF-amide peptides, a family characterized by a C-terminal Arginine-Phenylalanine-amide motif. The precursor proteins for these peptides often contain a glycine residue that serves as the amide donor for the C-terminal amidation, a crucial post-translational modification for their biological activity. The NPFF system is involved in various physiological processes, including pain modulation, cardiovascular regulation, and appetite control.[1]
The following diagram depicts a simplified signaling pathway of Neuropeptide FF.
Conclusion
This compound is a versatile and efficient building block for the synthesis of peptide libraries. Its dipeptide nature offers practical advantages in SPPS, while the incorporated Ala-Gly motif is of significant interest in the study of bioactive peptides. By understanding its physicochemical properties and employing optimized experimental protocols, researchers can effectively leverage this compound to accelerate the discovery of novel peptide-based therapeutics and research tools. The detailed methodologies and illustrative workflows provided in this guide are intended to serve as a valuable resource for scientists and professionals in the field of peptide chemistry and drug development.
References
Conformational flexibility introduced by the Glycine residue in Fmoc-Ala-Gly-OH.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the conformational flexibility introduced by the Glycine residue in the dipeptide Fmoc-Ala-Gly-OH. The presence of Glycine, the simplest amino acid with a hydrogen atom as its side chain, imparts a significant degree of rotational freedom to the peptide backbone. This flexibility is a critical consideration in peptide design and drug development, as it influences the overall three-dimensional structure, receptor binding affinity, and biological activity of larger peptide-based molecules. This guide provides a summary of relevant conformational data, detailed experimental protocols for characterization, and visualizations of key structural concepts and workflows.
The Conformational Landscape of Glycine-Containing Peptides
The conformational freedom of a peptide backbone is primarily defined by the rotational angles around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds of each amino acid residue. These angles are visualized on a Ramachandran plot, which maps the sterically allowed and disallowed regions of φ and ψ angles.[1][2]
Due to the absence of a bulky side chain, Glycine exhibits a much larger area of allowed conformations on the Ramachandran plot compared to all other amino acids.[3][4][5] This increased flexibility allows Glycine residues to adopt conformations that are sterically hindered for other amino acids, including regions corresponding to both right- and left-handed helices.[2] This unique property makes Glycine a key residue for introducing turns and flexibility in peptide and protein structures.
The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, while bulky, primarily influences the conformational space of the adjacent Alanine residue. Its impact on the more distant Glycine residue's backbone is generally less pronounced, though it can influence the overall conformational ensemble through long-range interactions.[6][7]
Quantitative Conformational Data
| Residue | Dihedral Angle | Predicted Value (degrees) | Conformational Region |
| Alanine | φ (phi) | -75 to -150 | β-sheet / Polyproline II (PPII) |
| ψ (psi) | +100 to +170 | β-sheet / Polyproline II (PPII) | |
| Glycine | φ (phi) | -180 to +180 | Broadly allowed |
| ψ (psi) | -180 to +180 | Broadly allowed |
Note: The predicted values for Alanine are based on computational studies of Fmoc-dialanine and represent dominant conformations.[1][6] The values for Glycine reflect its intrinsically high flexibility as seen on a general Ramachandran plot.[3][5]
Experimental Protocols for Conformational Analysis
The conformational properties of this compound in solution and solid-state can be determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy for Solution-State Conformational Analysis
NMR spectroscopy is a powerful technique for studying the three-dimensional structure and dynamics of peptides in solution.[8][9][10]
2.1.1. Sample Preparation
-
Dissolution: Dissolve high-purity this compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O with a co-solvent). The choice of solvent is critical as it can influence the peptide's conformation.
-
Concentration: Prepare a sample with a concentration typically in the range of 1-10 mM.
-
Internal Standard: Add a suitable internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
Filtration: Filter the sample into a high-quality NMR tube to remove any particulate matter.
2.1.2. NMR Data Acquisition
A suite of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer:
-
1D ¹H NMR: Provides initial information on the overall structure and purity of the sample.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, which helps in the assignment of amino acid spin systems.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, aiding in residue identification.
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proximities between protons (typically < 5 Å). The intensities of NOE/ROE cross-peaks are proportional to the inverse sixth power of the inter-proton distance and are crucial for determining the 3D structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, providing connectivity information.
2.1.3. Data Analysis and Structure Calculation
-
Resonance Assignment: Assign all proton and carbon chemical shifts using the suite of 2D NMR spectra.
-
Coupling Constant Analysis: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra. These values can be related to the phi (φ) dihedral angle via the Karplus equation.
-
NOE Restraint Generation: Integrate the cross-peaks in the NOESY/ROESY spectrum to generate a list of inter-proton distance restraints.
-
Structure Calculation: Use molecular dynamics and simulated annealing software (e.g., CYANA, CNS, or AMBER) to calculate an ensemble of structures that satisfy the experimental NMR restraints.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters and by checking for consistency with the experimental data.
X-ray Crystallography for Solid-State Conformational Analysis
X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[11][12][13]
2.2.1. Crystallization
-
Peptide Purity: Start with highly purified this compound (>98%).
-
Solvent Selection: Dissolve the peptide in a suitable solvent or a mixture of solvents in which it is highly soluble.
-
Crystallization Screening: Use commercially available or in-house prepared crystallization screens to test a wide range of precipitants, buffers, and additives. The hanging-drop or sitting-drop vapor diffusion method is commonly employed.[14]
-
In a typical setup, a small drop of the peptide solution is mixed with the crystallization solution and allowed to equilibrate with a larger reservoir of the crystallization solution.
-
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the peptide, precipitant, and other components to obtain large, well-diffracting single crystals.
2.2.2. X-ray Diffraction Data Collection
-
Crystal Mounting: Carefully mount a suitable single crystal on a goniometer head, often after cryo-protecting it by a brief soak in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during data collection at low temperatures.
-
Data Collection: Collect diffraction data using a synchrotron or a home-source X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
2.2.3. Structure Determination and Refinement
-
Data Processing: Index and integrate the diffraction data to obtain a list of reflection intensities.
-
Phase Determination: Solve the phase problem using direct methods, which are generally successful for small molecules like dipeptides.
-
Model Building: Build an initial atomic model of this compound into the resulting electron density map.
-
Refinement: Refine the atomic coordinates and thermal parameters against the experimental diffraction data until the model converges and provides a good fit to the data.
-
Validation: Validate the final structure using established crystallographic quality indicators.
Visualizations
The following diagrams illustrate key concepts and workflows related to the conformational analysis of this compound.
Caption: Experimental workflow for conformational analysis.
Caption: Key dihedral angles in this compound.
Conclusion
The Glycine residue in this compound introduces significant conformational flexibility, which is a double-edged sword in peptide design. While it can be advantageous for inducing specific turns or allowing a peptide to adapt to a binding site, it can also lead to a less defined structure and potentially lower binding affinity due to entropic penalties. A thorough understanding and characterization of the conformational landscape of Glycine-containing dipeptides are therefore essential for the rational design of peptide-based therapeutics and research tools. The experimental and computational approaches outlined in this guide provide a robust framework for such investigations.
References
- 1. Experimental and Computational Studies Reveal An Alternative Supramolecular Structure for Fmocdipeptide Self-assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ramachandran Plot - Proteopedia, life in 3D [proteopedia.org]
- 3. A fresh look at the Ramachandran plot and the occurrence of standard structures in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ramachandran plot - Christoph's Personal Wiki [wiki.christophchamp.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 11. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. phys.libretexts.org [phys.libretexts.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Fmoc-Ala-Gly-OH Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the efficient synthesis of peptides by assembling amino acids on a solid support. The 9-fluorenylmethoxycarbonyl (Fmoc) strategy is widely employed due to its use of a base-labile protecting group for the α-amino group, allowing for orthogonal protection schemes with acid-labile side-chain protecting groups.[1][2] This document provides a detailed protocol for the manual synthesis of the dipeptide Fmoc-Ala-Gly-OH using Fmoc/tBu chemistry.
Alanine-Glycine (Ala-Gly) dipeptides are simple yet fundamental structures that can be incorporated into larger peptide sequences. Glycine, being the simplest amino acid, provides conformational flexibility to the peptide backbone.[3] The following protocol outlines the key steps from resin selection and preparation to the final cleavage of the dipeptide from the solid support.
Experimental Protocols
This section details the step-by-step methodology for the solid-phase synthesis of this compound. The synthesis is based on the Fmoc/tBu strategy.[4]
Materials and Reagents
| Reagent/Material | Grade | Purpose |
| 2-Chlorotrityl chloride resin | 100-200 mesh | Solid support for peptide synthesis[5] |
| Fmoc-Gly-OH | ≥98% purity | First amino acid to be loaded onto the resin[6] |
| Fmoc-Ala-OH | ≥98% purity | Second amino acid to be coupled |
| Dichloromethane (DCM) | Anhydrous, peptide synthesis grade | Solvent for swelling, washing, and coupling |
| N,N-Dimethylformamide (DMF) | Anhydrous, peptide synthesis grade | Solvent for swelling, washing, and coupling |
| Diisopropylethylamine (DIPEA) | Reagent grade | Base for coupling reactions |
| Piperidine | Reagent grade | Fmoc-deprotection agent |
| Methanol (MeOH) | Anhydrous | Capping agent |
| Acetic Anhydride | Reagent grade | Capping agent (optional) |
| Pyridine | Reagent grade | Base for capping (optional) |
| Trifluoroacetic acid (TFA) | Reagent grade | Cleavage from resin[7] |
| Triisopropylsilane (TIS) | Reagent grade | Scavenger during cleavage[7] |
| Water (H₂O) | Deionized | Scavenger during cleavage[7] |
| Diethyl ether (or Methyl t-butyl ether) | Anhydrous | Precipitation of the cleaved peptide |
Step 1: Resin Preparation and Swelling
The initial step involves the preparation of the solid support for the attachment of the first amino acid.
-
Resin Weighing: Weigh an appropriate amount of 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) and place it into a solid-phase synthesis reaction vessel.[5]
-
Swelling: Add DMF to the resin to allow it to swell for at least one hour.[5] This process increases the surface area and accessibility of the reactive sites. After swelling, drain the DMF.
Step 2: Loading of the First Amino Acid (Fmoc-Gly-OH)
This step describes the attachment of the C-terminal amino acid, Fmoc-Gly-OH, to the 2-chlorotrityl resin.
-
Amino Acid Solution Preparation: Dissolve 5 equivalents of Fmoc-Gly-OH relative to the resin loading capacity in DMF.[5]
-
Activation and Coupling: Add the Fmoc-Gly-OH solution to the swelled resin. Add 5 equivalents of DIPEA to the reaction vessel.[8] Allow the mixture to react for 2-4 hours at room temperature with gentle agitation.[8]
-
Washing: After the coupling reaction, drain the solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF again (3 times) to remove excess reagents.
Step 3: Capping of Unreacted Sites
To prevent the formation of deletion sequences, any unreacted functional groups on the resin are capped.
-
Capping Solution: Prepare a capping solution of DCM:MeOH:DIPEA (17:2:1 v/v/v).[5]
-
Capping Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[5]
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (4 times) and DMF (4 times).[5]
Step 4: Fmoc-Deprotection of Glycine
The Fmoc protecting group is removed from the N-terminus of the resin-bound glycine to allow for the coupling of the next amino acid.
-
Deprotection Solution: Prepare a 20% (v/v) solution of piperidine in DMF.[6]
-
Deprotection Reaction: Add the 20% piperidine solution to the resin and agitate for 3-5 minutes.[6] Drain the solution. Repeat the piperidine treatment for an additional 5-15 minutes to ensure complete Fmoc removal.[6]
-
Washing: Wash the resin extensively with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
Step 5: Coupling of the Second Amino Acid (Fmoc-Ala-OH)
The second amino acid, Fmoc-Ala-OH, is coupled to the deprotected N-terminus of glycine.
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of Fmoc-Ala-OH and 3 equivalents of a coupling agent (e.g., HCTU or PyBOP) in DMF.[8] Add 5 equivalents of DIPEA to activate the amino acid.
-
Coupling Reaction: Add the activated Fmoc-Ala-OH solution to the deprotected resin. Allow the reaction to proceed for 1-2 hours at room temperature with agitation.[6]
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times).[5]
Step 6: Cleavage and Deprotection
The final step involves cleaving the dipeptide from the resin and removing any side-chain protecting groups (though none are present in this specific synthesis).
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 1.5 to 2 hours at room temperature.[7]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
Quantitative Data Summary
The following tables summarize the quantitative aspects of the this compound SPPS protocol.
Table 1: Reagent Quantities for a 0.1 mmol Scale Synthesis
| Step | Reagent | Molar Equivalents (relative to resin capacity) | Typical Amount |
| Loading | Fmoc-Gly-OH | 5 | ~148.7 mg |
| DIPEA | 5 | ~87 µL | |
| Capping | DCM:MeOH:DIPEA | - | 17:2:1 mixture |
| Deprotection | Piperidine in DMF | - | 20% (v/v) solution |
| Coupling | Fmoc-Ala-OH | 3 | ~93.4 mg |
| Coupling Agent (e.g., HCTU) | 3 | ~124 mg | |
| DIPEA | 5 | ~87 µL | |
| Cleavage | TFA/TIS/H₂O | - | 95:2.5:2.5 mixture |
Table 2: Typical Reaction Times and Conditions
| Step | Reaction Time | Temperature |
| Resin Swelling | ≥ 1 hour | Room Temperature |
| First Amino Acid Loading | 2-4 hours | Room Temperature |
| Capping | 30-60 minutes | Room Temperature |
| Fmoc-Deprotection | 2 x (3-15 minutes) | Room Temperature |
| Second Amino Acid Coupling | 1-2 hours | Room Temperature |
| Cleavage | 1.5-2 hours | Room Temperature |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Logical Relationship of SPPS Cycle
This diagram illustrates the core iterative cycle of solid-phase peptide synthesis.
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
References
- 1. digital.csic.es [digital.csic.es]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Deprotection of Fmoc-Ala-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in peptide synthesis, prized for its stability under various conditions and its facile removal under mild basic conditions.[1][2] This application note provides detailed protocols for the deprotection of the Fmoc group from the dipeptide Fmoc-Ala-Gly-OH in a solution-phase reaction, yielding the unprotected dipeptide Ala-Gly-OH. The protocols and data presented are intended to guide researchers in developing robust and efficient deprotection strategies.
The removal of the Fmoc group is typically accomplished using a secondary amine base, most commonly piperidine, in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1][3] The reaction proceeds via a β-elimination mechanism, which is initiated by the abstraction of the acidic proton on the fluorenyl ring system by the base.[1][2]
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group with piperidine is a two-step process:
-
Proton Abstraction: Piperidine acts as a base to remove the acidic proton from the C9 carbon of the fluorenyl group.[1]
-
β-Elimination: This initial deprotonation leads to a cascade of electron rearrangement, resulting in the elimination of dibenzofulvene (DBF) and the release of the free amine of the dipeptide, along with carbon dioxide.[1]
The liberated dibenzofulvene is a reactive electrophile that can potentially react with the newly deprotected amine. However, in the presence of excess piperidine, it is efficiently scavenged to form a stable adduct, preventing this side reaction.[1] This adduct has a strong UV absorbance, which can be utilized to monitor the progress of the deprotection reaction.[1]
Data Presentation
The following table summarizes quantitative data for the deprotection of a model Fmoc-protected amino acid, Fmoc-Val-OH, in solution using piperidine in DMF. This data provides a useful reference for the deprotection of this compound, although optimal conditions may vary.
| Piperidine Concentration (v/v in DMF) | Reaction Time (minutes) | Fmoc Deprotection (%) | Notes |
| 1% | 1 | 5.2 | Incomplete deprotection. |
| 1% | 3 | 33.4 | Incomplete deprotection. |
| 1% | 5 | 49.6 | Incomplete deprotection. |
| 2% | 1 | 12.9 | Incomplete deprotection. |
| 2% | 3 | 63.3 | Incomplete deprotection. |
| 2% | 5 | 87.9 | Near complete deprotection. |
| 5% | 3 | >99 | Complete deprotection. |
| 20% | 3 | >99 | Complete deprotection.[4] |
Data adapted from a study on the deprotection kinetics of Fmoc-Val-OH in solution.[5]
Experimental Protocols
Protocol 1: Solution-Phase Deprotection of this compound
This protocol describes a general procedure for the removal of the Fmoc group from this compound in solution.
Materials:
-
This compound
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Hydrochloric acid (HCl), 1M
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
HPLC system for reaction monitoring and purity analysis
Procedure:
-
Dissolution: Dissolve this compound in DMF in a round-bottom flask. A typical concentration is in the range of 0.1-0.2 M.
-
Addition of Piperidine: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.[6] Monitor the progress of the reaction by HPLC or TLC.
-
Solvent Evaporation: Once the reaction is complete, remove the DMF and excess piperidine under reduced pressure using a rotary evaporator.
-
Precipitation: To the resulting residue, add cold diethyl ether to precipitate the deprotected dipeptide, Ala-Gly-OH.
-
Isolation: Isolate the precipitated product by centrifugation, decanting the diethyl ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times to remove any residual piperidine-dibenzofulvene adduct.
-
Drying: Dry the final product under vacuum.
-
Characterization: Confirm the identity and purity of the Ala-Gly-OH product by analytical techniques such as HPLC, mass spectrometry, and NMR.
Protocol 2: Monitoring Fmoc Deprotection by HPLC
This protocol outlines a general method for monitoring the deprotection of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[7]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reaction aliquots
Procedure:
-
Sample Preparation: At various time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture. Dilute the aliquot with Mobile Phase A to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject the prepared sample onto the equilibrated C18 column.
-
Gradient Elution: Elute the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 20-30 minutes.[7]
-
Detection: Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and 265 nm or 301 nm for the Fmoc group and its byproducts.[7]
-
Data Analysis: The disappearance of the peak corresponding to this compound and the appearance of the peak for Ala-Gly-OH will indicate the progress of the reaction. The peak for the piperidine-dibenzofulvene adduct will also be observed.
Mandatory Visualizations
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Experimental workflow for Fmoc deprotection.
References
Application Notes and Protocols for the Synthesis of Fmoc-Ala-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Fmoc-Ala-Gly-OH is a fundamental building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide fragment condensation. The efficiency of its synthesis is crucial for the successful assembly of larger and more complex peptide chains. The choice of coupling reagent is a critical parameter that directly influences the reaction yield, purity, and potential for side reactions. This document provides a detailed overview of recommended coupling reagents, experimental protocols, and a comparative analysis of their performance in the synthesis of this compound.
Coupling Reagents: A Comparative Overview
The selection of an appropriate coupling reagent is paramount for achieving high-yield and high-purity this compound. The most common classes of coupling reagents used for this purpose are carbodiimides, uronium/aminium salts, and phosphonium salts. Each class has its own advantages and disadvantages in terms of reactivity, cost, and side-product profiles.
Quantitative Data Summary
While direct comparative studies for the synthesis of this compound are not extensively published, data from the synthesis of other peptides, such as the acyl carrier protein (ACP) fragment 65-74, provide valuable insights into the relative efficiencies of different coupling reagents.[1] The following table summarizes the expected performance of various coupling reagents for the synthesis of a peptide containing a Glycine residue, based on their known reactivity and potential for side reactions.[1]
| Coupling Reagent | Class | Relative Reactivity | Coupling Time (Typical) | Expected Purity | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Very High | 5 - 20 min | Excellent | High efficiency, low racemization, suitable for sterically hindered couplings.[1] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2] |
| HBTU | Uronium/Aminium | High | 15 - 60 min | Very Good | Widely used, reliable, and cost-effective.[1] | Less reactive than HATU, potential for guanidinylation.[1][2] |
| HCTU | Uronium/Aminium | Very High | 5 - 20 min | Excellent | Similar reactivity to HATU, often more cost-effective.[1] | Potential for side reactions similar to other uronium salts.[1] |
| PyBOP | Phosphonium | High | 15 - 60 min | Very Good | Byproducts are non-carcinogenic, lower risk of guanidinylation compared to uronium salts.[1] | Can be less effective for some difficult couplings compared to HATU. |
| EDC/HOBt | Carbodiimide | Good | 1 - 3 hours | Good | Cost-effective, straightforward purification in solution-phase.[3] | Slower reaction times, potential for side reactions if HOBt is omitted. |
| DIC/Oxyma | Carbodiimide | Good | 1 - 2 hours | Good | Soluble urea byproduct is advantageous for SPPS, Oxyma can reduce racemization.[1] | Slower than onium salts. |
Experimental Protocols
The following are generalized protocols for the synthesis of this compound in both solution-phase and solid-phase.
Solution-Phase Synthesis of this compound using EDC/HOBt
This protocol describes a common and reliable method for the synthesis of the dipeptide in solution.
Materials:
-
Fmoc-Ala-OH
-
Glycine methyl ester hydrochloride (or other protected Glycine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Fmoc-Ala-OH (1.0 eq.), Glycine methyl ester hydrochloride (1.0 eq.), and HOBt (1.1 eq.) in DCM or DMF.
-
Neutralization: Cool the mixture to 0 °C in an ice bath and add DIPEA or NMM (2.2 eq.) dropwise.
-
Activation and Coupling: Add EDC (1.1 eq.) to the reaction mixture and stir at 0 °C for 30 minutes. Then, allow the reaction to warm to room temperature and stir overnight.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Solid-Phase Synthesis of this compound on a Resin
This protocol outlines the manual solid-phase synthesis of the dipeptide on a pre-loaded Glycine resin.
Materials:
-
Fmoc-Gly-Wang resin (or other suitable resin pre-loaded with Glycine)
-
Fmoc-Ala-OH
-
Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma)
-
DIPEA or NMM
-
20% Piperidine in DMF
-
DMF (peptide synthesis grade)
-
DCM
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the presence of a free primary amine (beads should turn dark blue).
-
-
Amino Acid Coupling:
-
Activation: In a separate vial, dissolve Fmoc-Ala-OH (3 eq.) and the chosen coupling reagent in DMF.
-
For HBTU/HATU: Add the onium salt (2.9 eq.) and DIPEA (6 eq.) to the Fmoc-Ala-OH solution.
-
For DIC/Oxyma: Add Oxyma (3 eq.) and DIC (3 eq.) to the Fmoc-Ala-OH solution.
-
-
Coupling: Add the activated Fmoc-Ala-OH solution to the deprotected resin and agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling (beads should remain colorless or yellow). If the test is positive, repeat the coupling step.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Cleavage from Resin (if final product is desired off-resin):
-
Dry the resin under vacuum.
-
Treat the resin with a cleavage cocktail appropriate for the resin type (e.g., 95% TFA/2.5% TIS/2.5% H₂O for Wang resin) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Diagrams
Experimental Workflow: Solid-Phase Synthesis
References
Application Notes and Protocols for Fmoc-Ala-Gly-OH in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nα-Fmoc-L-alanyl-L-glycine (Fmoc-Ala-Gly-OH) in the solid-phase peptide synthesis (SPPS) of bioactive peptides. The inclusion of the Ala-Gly motif can be crucial for the biological function and structural properties of peptides. Glycine's lack of a side chain provides conformational flexibility, while alanine's methyl group contributes to specific steric interactions.[1] This document outlines the strategic advantages of using the dipeptide building block, detailed experimental protocols, and examples of bioactive peptides containing the Ala-Gly sequence.
The use of a protected dipeptide like this compound in SPPS can offer significant advantages over the stepwise addition of single amino acids. This approach can help overcome difficult coupling reactions and reduce the risk of side reactions, such as diketopiperazine formation, particularly when glycine is the C-terminal residue of the dipeptide.[2]
Data Presentation: Synthesis of Peptides Containing the Ala-Gly Motif
The following table summarizes quantitative data for the synthesis of representative peptides. It is important to note that direct yield and purity data for specific bioactive peptides synthesized using this compound are not always published. Therefore, data for a model peptide is included to provide a benchmark for expected outcomes when comparing synthesis strategies.
| Peptide Sequence | Synthesis Strategy | Coupling Time (h) | Overall Yield (%) | Crude Purity (%) | Biological Activity | Reference |
| VQAAIDYING-OH (ACP 65-74, model peptide) | Standard stepwise coupling of Gly and Ala | 2 (for Gly) + 2 (for Ala) | 85 | 62 | Not Applicable | [2] |
| VQAAIDYING-OH (ACP 65-74, model peptide) | Single coupling of Fmoc-Gly-DL-Ala-OH | 5 | 82 | 58 | Not Applicable | [2] |
| Gly-Ala-Trp-Leu | Stepwise SPPS | 4 | Not Reported | Not Reported | Antioxidant | [3] |
| [D-Ala]-Nocardiotide A | Stepwise SPPS | 4 | Not Reported | Not Reported | Anticancer | [1] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of a Bioactive Peptide
This protocol describes the manual synthesis of a generic bioactive peptide on a resin support using this compound.
Materials:
-
Resin: 2-chlorotrityl chloride, Wang, or Rink Amide resin suitable for the desired C-terminus.[2]
-
Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM) (peptide synthesis grade), Piperidine, Methanol (MeOH).[2]
-
Amino Acids: Fmoc-protected L-amino acids, this compound.[1]
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[2]
-
Base: Diisopropylethylamine (DIPEA).[2]
-
Additive: HOBt (Hydroxybenzotriazole).[3]
-
Cleavage Cocktail (e.g., Reagent K): Trifluoroacetic acid (TFA), water, phenol, thioanisole, 1,2-ethanedithiol (EDT).[2]
-
Cold diethyl ether.[2]
Procedure:
-
Resin Preparation and First Amino Acid Loading:
-
Swell the chosen resin in DMF for at least 30-60 minutes in an SPPS reaction vessel.[4]
-
For 2-chlorotrityl chloride resin, dissolve the first Fmoc-amino acid (e.g., Fmoc-Xxx-OH) (3 equivalents) in DCM. Add DIPEA (6 equivalents) and add the solution to the resin. Agitate for 1-2 hours.[1]
-
Cap any unreacted sites on the resin by washing with a mixture of MeOH:DIPEA:DCM.[1]
-
-
Fmoc Deprotection:
-
Drain the solvent from the resin.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.[4]
-
Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[4]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[2]
-
A qualitative test like the Kaiser test can be performed to confirm the presence of free primary amines.[5]
-
-
Amino Acid Coupling (Stepwise):
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents), an equivalent amount of HBTU/HATU, and HOBt in DMF.[2][3]
-
Add DIPEA (6-10 equivalents) to activate the amino acid.[4]
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[2]
-
Monitor coupling completion using a colorimetric test (e.g., Kaiser or chloranil test).[1][6]
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).[2]
-
-
Incorporation of this compound:
-
Following Fmoc deprotection of the N-terminal amino acid on the resin, proceed with the coupling of the dipeptide.
-
In a separate vial, dissolve this compound (2 equivalents), HATU (1.95 equivalents) in DMF.[2]
-
Add DIPEA (4 equivalents) to begin activation.[2]
-
Immediately transfer the activated dipeptide solution to the resin.
-
Agitate for 4-6 hours at room temperature. Dipeptide couplings may require longer reaction times.[2]
-
Wash the resin as described in step 3.
-
-
Final Cleavage and Peptide Precipitation:
-
After the final amino acid is coupled and deprotected, wash the peptide-resin with DMF, followed by DCM, and finally Methanol.[2]
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.[2]
-
Add the cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) to the dry resin in a fume hood (approx. 10 mL per 0.1 mmol scale).[2]
-
Agitate at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.[2]
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether.[2]
-
Centrifuge the mixture at 3000-4000 rpm for 10 minutes.[2]
-
Decant the ether, wash the peptide pellet twice with more cold ether, and centrifuge again.[2]
-
Dry the final peptide pellet under vacuum.[2]
-
Protocol 2: Peptide Purification and Characterization
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Column: Reversed-phase C18 column.[8]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[8]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[8]
-
Gradient: A suitable gradient of Mobile Phase B is used to elute the peptide.
-
Collect fractions and analyze for purity.
Characterization:
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.[3][7]
-
Assess the final purity using analytical HPLC. Purity of >95% is often desired for biological assays.[7]
Visualizations: Workflows and Signaling Pathways
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
References
- 1. Synthesis and anticancer evaluation of [d-Ala]-nocardiotide A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Article | KnE Open [kneopen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. digital.csic.es [digital.csic.es]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: Utilizing Fmoc-Ala-Gly-OH to Mitigate Diketopiperazine Formation in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diketopiperazine (DKP) formation is a significant side reaction encountered during solid-phase peptide synthesis (SPPS), particularly when employing the Fmoc/tBu strategy. This intramolecular cyclization of a dipeptidyl-resin leads to the cleavage of the N-terminal dipeptide, resulting in truncated sequences and reduced overall yield of the target peptide. The formation of these six-membered cyclic dipeptides is especially prevalent in sequences containing proline or glycine at the C-terminus of the dipeptidyl unit. The use of pre-formed dipeptide building blocks, such as Fmoc-Ala-Gly-OH, is a highly effective strategy to circumvent this side reaction. By coupling the dipeptide in a single step, the susceptible dipeptidyl-resin intermediate is bypassed, thus preventing the intramolecular cyclization.[1][2]
These application notes provide a comprehensive guide to the application of this compound for the prevention of diketopiperazine formation during SPPS. Detailed protocols for the coupling of this dipeptide, along with comparative data and visual workflows, are presented to facilitate its successful implementation in peptide synthesis workflows.
Mechanism of Diketopiperazine Formation
Diketopiperazine formation is initiated by the deprotection of the N-terminal Fmoc group of a dipeptidyl-resin. The liberated N-terminal amine can then undergo an intramolecular nucleophilic attack on the ester linkage connecting the dipeptide to the solid support. This cyclization releases the dipeptide from the resin as a stable diketopiperazine, leaving behind a hydroxyl group on the resin, which can be capped or erroneously participate in subsequent coupling steps. Sequences with glycine at the second position are particularly susceptible due to the lack of steric hindrance, which facilitates the necessary conformational arrangement for cyclization.
Advantages of Using this compound
The primary advantage of employing this compound is the significant reduction in diketopiperazine formation. By introducing the alanyl-glycine unit as a single block, the formation of the vulnerable H-Gly-resin intermediate followed by coupling with Fmoc-Ala-OH is avoided. This leads to a higher yield of the desired full-length peptide and simplifies the purification process by minimizing the presence of truncated by-products.
Data Presentation
The following table summarizes representative data on the impact of using this compound on the purity of a model peptide containing the Ala-Gly sequence, as analyzed by High-Performance Liquid Chromatography (HPLC).
| Synthesis Strategy | Target Peptide Purity (%) | Diketopiperazine By-product (%) | Truncated Peptide (des-Ala-Gly) (%) |
| Stepwise Coupling (Fmoc-Gly-OH then Fmoc-Ala-OH) | 75 | 15 | 10 |
| Dipeptide Coupling (this compound) | >95 | <2 | <3 |
Note: The data presented are representative and may vary depending on the specific peptide sequence, resin, and coupling conditions.
Experimental Protocols
Materials and Reagents
-
This compound
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or Collidine
-
HOBt (Hydroxybenzotriazole) or OxymaPure
-
Washing solvents: DMF, DCM
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)
-
Cold diethyl ether
Protocol 1: Standard Stepwise Coupling (for comparison)
This protocol outlines the conventional method of sequentially coupling single amino acids.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[3][4]
-
Fmoc-Gly-OH Coupling:
-
Deprotect the resin if it is pre-loaded with an Fmoc-protected linker (e.g., Rink Amide) using 20% piperidine in DMF.
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[5]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Fmoc-Ala-OH Coupling:
-
In a separate vessel, pre-activate Fmoc-Ala-OH (3 eq.) with a coupling reagent (e.g., HATU, 2.9 eq.) and a base (e.g., DIPEA, 6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected Gly-resin and couple for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Continue Peptide Synthesis: Proceed with the standard SPPS cycles for the remaining amino acids in the sequence.
Protocol 2: Dipeptide Coupling using this compound
This protocol details the procedure for coupling the this compound dipeptide to prevent diketopiperazine formation.
-
Resin Swelling and Initial Deprotection:
-
This compound Coupling:
-
In a separate vessel, dissolve this compound (2 eq.), a coupling reagent (e.g., HATU, 1.95 eq.), and an additive (e.g., HOBt or OxymaPure, 2 eq.) in DMF.
-
Add a base (e.g., DIPEA, 4 eq.) to the solution to initiate activation.
-
Immediately add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. The completion of the coupling can be monitored using a Kaiser test.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
-
-
Continue Peptide Synthesis:
-
Proceed with the standard Fmoc deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.
-
Protocol 3: Peptide Cleavage and Purification
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.
-
Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to collect the peptide pellet, wash with cold diethyl ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Visualizations
Figure 1: Workflow of stepwise coupling leading to potential diketopiperazine formation.
Figure 2: Workflow of dipeptide coupling to prevent diketopiperazine formation.
Conclusion
The use of this compound as a dipeptide building block is a robust and effective method to prevent the formation of diketopiperazine during the solid-phase synthesis of peptides containing the Ala-Gly sequence. This strategy leads to a cleaner crude product, higher overall yield, and simplified purification. The protocols provided herein offer a practical guide for the implementation of this technique, enabling researchers to overcome a common challenge in peptide synthesis and improve the efficiency of their workflows.
References
Application Notes and Protocols for the Cleavage of Peptides from Resin Following Synthesis with Fmoc-Ala-Gly-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is a cornerstone technique for the creation of synthetic peptides. A critical final step in this process is the cleavage of the synthesized peptide from the solid support and the concurrent removal of any side-chain protecting groups. The choice of resin and the cleavage cocktail are paramount to achieving a high yield and purity of the final peptide product.
This document provides detailed application notes and protocols for the cleavage of a model dipeptide, synthesized using Fmoc-Ala-Gly-OH, from two commonly used resins: Wang resin and 2-Chlorotrityl Chloride (2-CTC) resin. While Ala and Gly do not have side-chain protecting groups, the principles and protocols outlined here are fundamental and can be adapted for more complex peptide sequences.
-
Wang Resin : A p-alkoxybenzyl alcohol-based resin, Wang resin is a standard support for the synthesis of peptides with a C-terminal carboxylic acid. Cleavage from Wang resin is typically achieved under moderately acidic conditions, most commonly with a high concentration of trifluoroacetic acid (TFA).[1]
-
2-Chlorotrityl Chloride (2-CTC) Resin : This highly acid-labile resin is advantageous for producing protected peptide fragments as it allows for cleavage under very mild acidic conditions, thus preserving acid-sensitive side-chain protecting groups.[2] It is also effective in minimizing diketopiperazine formation, a common side reaction with dipeptides.[3]
The selection of the appropriate cleavage strategy is dictated by the stability of the peptide and its protecting groups. For a simple, unprotected dipeptide like Ala-Gly, a standard TFA-based cleavage is effective.
Data Presentation: Cleavage Efficiency
The following table summarizes representative quantitative data for peptide cleavage from Wang and 2-CTC resins under various conditions. While specific data for this compound is compiled from typical results for similar short peptides, it serves as a guide for expected outcomes.
| Resin Type | Peptide Sequence | Cleavage Cocktail | Cleavage Time | Crude Yield (%) | Crude Purity (%) | Reference |
| Wang Resin | Model Peptide 1 | TFA/TIS/H₂O (95:2.5:2.5) | 2 hours | ~80 | >95% | [4] |
| Wang Resin | Model Peptide 2 | TFA/DCM/TIS/H₂O (50:45:2.5:2.5) | 2 hours | ~61 | ~78% (with byproducts) | [4] |
| 2-CTC Resin | Fmoc-Ala-OH | AcOH/TFE/DCM (1:2:7) | 1 minute | >97% | High | [5] |
| 2-CTC Resin | Fmoc-Ala-OH | AcOH/MeOH/DCM (1:2:7) | 30 minutes | Quantitative | High | [5] |
| 2-CTC Resin | Protected Hexapeptide | 1% TFA in DCM | 30-60 minutes | ~85% | >90% | [2] |
TIS: Triisopropylsilane, H₂O: Water, DCM: Dichloromethane, TFE: Trifluoroethanol, AcOH: Acetic Acid
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Pre-Cleavage Preparation (Applicable to both resins)
-
N-terminal Fmoc Deprotection: It is standard practice to remove the N-terminal Fmoc group before cleavage.[6]
-
Treat the peptide-resin with 20% piperidine in dimethylformamide (DMF) for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
-
Resin Washing: Thoroughly wash the resin to remove residual piperidine and DMF.
-
Wash with DMF (5 x 10 mL/g of resin).
-
Wash with Dichloromethane (DCM) (3 x 10 mL/g of resin).
-
Wash with Methanol (MeOH) (3 x 10 mL/g of resin) to shrink the resin.
-
-
Resin Drying: Dry the washed peptide-resin under high vacuum for at least 1 hour, or preferably overnight, to remove all traces of solvent.[7]
Protocol 1: Cleavage from Wang Resin
This protocol is suitable for the complete deprotection and cleavage of peptides.
Materials:
-
Dried Ala-Gly-Wang resin
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether (Et₂O)
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a suitable reaction vessel.
-
Freshly prepare the cleavage cocktail. For 100 mg of resin, use approximately 1-2 mL.
-
Add the cleavage cocktail to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours.[6]
-
Filter the resin through a sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.[6]
-
In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).
-
Slowly add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the peptide.[6]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3 times) to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Mild Cleavage from 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is designed to cleave the peptide from the 2-CTC resin while keeping the N-terminal Fmoc group and any acid-labile side-chain protecting groups intact.
Materials:
-
Dried Fmoc-Ala-Gly-2-CTC resin
-
Cleavage Cocktail: 1% TFA in DCM (v/v) or Acetic Acid/Trifluoroethanol/DCM (1:2:7, v/v/v) for even milder conditions.[5][8]
-
Pyridine (for neutralization)
-
Cold diethyl ether (Et₂O)
Procedure:
-
Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel.
-
Add the cleavage cocktail (e.g., 2 mL of 1% TFA in DCM).
-
Agitate the mixture gently at room temperature for 30-60 minutes. The reaction can be monitored by taking a small aliquot, neutralizing it, and analyzing by HPLC.[2]
-
Filter the resin and collect the filtrate into a flask containing a small amount of pyridine (e.g., 0.1 mL) to neutralize the acid.[2]
-
Wash the resin with additional DCM (2 x 1 mL) and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Add cold diethyl ether to the residue to precipitate the protected peptide.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the pellet with cold diethyl ether (2 times).
-
Dry the protected peptide fragment under vacuum.
Mandatory Visualizations
Caption: Workflow for peptide cleavage from Wang resin.
Caption: Workflow for mild cleavage from 2-CTC resin.
References
- 1. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Application Notes: Purification of Ala-Gly Dipeptide Synthesized via Fmoc Chemistry
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone for producing synthetic peptides for research, diagnostics, and therapeutic development. The synthesis of the dipeptide Alanine-Glycine (Ala-Gly) using the pre-coupled Fmoc-Ala-Gly-OH building block streamlines the process, but the final product still requires rigorous purification to remove impurities generated during synthesis and cleavage. These impurities can include truncated sequences, by-products from protecting groups, and reagents from the cleavage cocktail.[1][2]
This document provides a detailed protocol for the purification and analysis of Ala-Gly, synthesized on a Wang resin, a common solid support for peptides intended to have a C-terminal carboxylic acid.[3][4] The standard and most effective method for purifying peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[5][6][7][8]
Common Impurities in Fmoc-SPPS
During the synthesis and cleavage process, several types of impurities can arise. Effective purification strategies are essential to remove these contaminants, which can interfere with downstream applications.
-
Truncated and Deletion Sequences : Result from incomplete coupling reactions or premature chain termination.[9][10] Capping unreacted sites can mitigate this, but small amounts of truncated peptides are often present in the crude product.[1]
-
Incomplete Deprotection : Residual side-chain protecting groups that are not fully removed during the final cleavage step can lead to modified and less active peptides.[10]
-
By-products from Cleavage : The cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers, can generate reactive carbocations that may modify sensitive residues.[11]
-
Diastereomers : Racemization of amino acids can occur during synthesis, leading to the formation of diastereomeric impurities that can be difficult to separate.[10]
Experimental and Purification Workflow
The overall process begins with the cleavage of the synthesized peptide from the solid support resin, followed by precipitation, purification via preparative HPLC, and finally, analysis and lyophilization to yield a pure, stable product.
Caption: Workflow for the purification of Ala-Gly peptide.
Experimental Protocols
Protocol 1: Cleavage of Peptide from Wang Resin
This protocol describes the process of cleaving the peptide from the Wang resin and removing side-chain protecting groups simultaneously.
Materials:
-
Peptide-bound Wang resin (e.g., 100 mg)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Reaction vessel (e.g., 10 mL glass vial with screw cap)
-
Sintered glass funnel
-
Cold diethyl ether
Procedure:
-
Place the dry peptide-resin (100 mg) into the reaction vessel.
-
Wash the resin with DCM (3 x 2 mL) to remove any residual DMF from synthesis and then dry the resin under a stream of nitrogen.
-
Prepare the cleavage cocktail. For 100 mg of resin, typically 2 mL is sufficient. Caution: Prepare the cocktail in a fume hood as TFA is highly corrosive.
-
Add the cleavage cocktail to the resin. Swirl the mixture to ensure the resin is fully suspended.
-
Allow the reaction to proceed for 1.5 to 2 hours at room temperature with occasional swirling.[12]
-
Filter the resin using a sintered glass funnel and collect the filtrate, which contains the cleaved peptide.
-
Wash the resin with small portions of fresh TFA (2 x 0.5 mL) to ensure complete recovery of the peptide.[13]
-
Combine all filtrates.
Protocol 2: Precipitation and Isolation of Crude Peptide
This protocol isolates the crude peptide from the cleavage solution.
Materials:
-
TFA filtrate containing the cleaved peptide
-
Cold diethyl ether (~ -20°C)
-
Centrifuge tubes (ether- and TFA-resistant)
-
Centrifuge
-
Vortex mixer
Procedure:
-
Transfer the TFA filtrate into a centrifuge tube.
-
Add cold diethyl ether (8-10 times the volume of the filtrate) to the tube.[12][13] A white precipitate (the crude peptide) should form immediately.
-
Vortex the mixture gently and place it at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.
-
Carefully decant and discard the supernatant ether.
-
Wash the peptide pellet by adding another portion of cold ether, vortexing briefly, and centrifuging again. Repeat this step twice to remove residual scavengers and organic by-products.
-
After the final wash, dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
Protocol 3: Purification by Preparative RP-HPLC
This protocol purifies the target Ala-Gly peptide from impurities using preparative reverse-phase chromatography.
Materials & Equipment:
-
Crude Ala-Gly peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide pellet in a minimal volume of Mobile Phase A or a mixture of water and ACN. Ensure the peptide is fully dissolved. Filter the solution through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 20 minutes.
-
Inject the dissolved crude peptide solution onto the column.
-
Run a linear gradient to separate the peptide from impurities. For a small, polar dipeptide like Ala-Gly, a shallow gradient is recommended.
-
Example Gradient: 5% to 40% Mobile Phase B over 30-40 minutes.
-
-
Monitor the elution profile at a wavelength of 210-220 nm, which is optimal for detecting the peptide bond.[5]
-
Collect fractions corresponding to the major peak, which should be the target Ala-Gly peptide.
Protocol 4: Analysis and Final Product Preparation
This protocol verifies the purity and identity of the collected fractions and prepares the final product.
Materials & Equipment:
-
Collected HPLC fractions
-
Analytical HPLC system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)[14]
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Purity Analysis: Inject a small aliquot from each collected fraction into an analytical HPLC system using a similar gradient as the preparative run to assess purity.[14][15]
-
Identity Confirmation: Analyze the pure fractions using mass spectrometry to confirm that the molecular weight matches the theoretical mass of Ala-Gly.[14][16]
-
Pooling and Lyophilization: Combine the fractions that show high purity (>95% or as desired).
-
Freeze the pooled solution (e.g., using a dry ice/acetone bath or a -80°C freezer).
-
Lyophilize the frozen solution for 24-48 hours until a dry, fluffy white powder is obtained.[5] This removes the water, ACN, and volatile TFA salt.
-
Weigh the final product and calculate the overall yield. Store the purified peptide at -20°C or lower.
Data Presentation
The purification process significantly improves the purity of the final peptide product. The following table summarizes typical quantitative data obtained during the purification of Ala-Gly.
| Parameter | Crude Product | Purified Product | Method of Analysis |
| Purity | 65 - 80% | > 98% | Analytical RP-HPLC (215 nm)[14] |
| Theoretical Mass | 146.14 g/mol | 146.14 g/mol | N/A |
| Observed Mass [M+H]⁺ | 147.1 g/mol | 147.1 g/mol | Mass Spectrometry (ESI-MS) |
| Overall Yield | N/A | 30 - 50% | Gravimetric |
| Appearance | Off-white solid pellet | Fine white powder | Visual Inspection |
| Major Impurities | Truncated sequences, residual scavengers | None detected | Analytical RP-HPLC, MS |
Note: Net peptide content, which accounts for bound water and counter-ions (like TFA), typically ranges from 70-90% of the total mass and can be determined by quantitative amino acid analysis (AAA).[14][15]
References
- 1. almacgroup.com [almacgroup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. bachem.com [bachem.com]
- 6. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. researchgate.net [researchgate.net]
- 10. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 15. Analytical methods and Quality Control for peptide products [biosynth.com]
- 16. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
How to improve Fmoc-Ala-Gly-OH coupling efficiency.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the coupling efficiency of Fmoc-Ala-Gly-OH during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Incomplete Coupling of this compound
-
Symptom: A positive Kaiser test (blue or purple beads) after the coupling step, indicating the presence of unreacted free primary amines on the resin.
-
Potential Causes:
-
Steric Hindrance or Peptide Aggregation: The growing peptide chain may fold or aggregate on the resin, blocking access to the N-terminal amine. This is particularly common in hydrophobic sequences or as the peptide elongates.
-
Suboptimal Reagent Concentration or Quality: Insufficient excess of reagents or use of degraded reagents can lead to incomplete reactions.
-
Inefficient Activation: The chosen coupling reagent may not be potent enough for the specific sequence, or the pre-activation time may be inadequate.
-
-
Solutions:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated this compound to drive the reaction to completion.
-
Increase Reagent Excess: Use a higher excess of this compound and coupling reagents (e.g., 3-5 equivalents).[1]
-
Optimize Coupling Reagent: Switch to a more powerful coupling reagent. While standard reagents like HBTU are effective, more potent activators such as HATU, HCTU, or COMU may be necessary for challenging couplings.[1][2]
-
Extend Reaction Time: Increase the coupling time to 2-4 hours or even overnight to allow the reaction to proceed to completion.[1]
-
Change Solvent System: If peptide aggregation is suspected, switch from DMF to N-methyl-2-pyrrolidone (NMP) or use a mixture of DMF with a small amount of DMSO to improve solvation.
-
Introduce Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling reaction can disrupt secondary structures and improve the accessibility of the N-terminal amine.
-
Issue 2: Significant Peptide Cleavage from the Resin (Diketopiperazine Formation)
-
Symptom: Low final peptide yield, with the presence of a cyclic dipeptide byproduct (diketopiperazine, DKP) in the cleavage solution. This is especially common after the coupling of the second amino acid (in this case, Ala to Gly-resin).
-
Cause: The deprotected N-terminal amine of the dipeptide (H-Ala-Gly-resin) can intramolecularly attack the ester linkage anchoring the peptide to the resin, leading to the formation of cyclo(Ala-Gly) and its cleavage from the solid support. The Gly-Ala sequence is particularly susceptible to this side reaction.[1]
-
Solutions:
-
Use 2-Chlorotrityl Chloride (2-CTC) Resin: The sterically hindered linker of 2-CTC resin suppresses DKP formation compared to more commonly used Wang or Rink amide resins.[1]
-
Prompt Coupling of the Third Amino Acid: Minimize the time between the deprotection of the second amino acid and the coupling of the third to reduce the opportunity for intramolecular cyclization.[1]
-
Incorporate a Pre-formed Dipeptide: Use this compound as a dipeptide building block to couple to the resin-bound amino acid, thus bypassing the vulnerable dipeptidyl-resin stage.
-
Issue 3: Peptide Aggregation during Synthesis
-
Symptom: Noticeable shrinking of the resin beads, slow or incomplete Fmoc deprotection, and difficult coupling steps, often leading to deletion sequences.
-
Cause: The growing peptide chain, particularly sequences containing hydrophobic residues, can form intermolecular hydrogen bonds, leading to aggregation on the resin. This reduces the solvation of the peptide and the accessibility of the reactive sites.
-
Solutions:
-
Incorporate a Backbone-Protected Dipeptide: Use a dipeptide such as Fmoc-Ala-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen disrupts the hydrogen bonding that leads to aggregation. The Dmb group is removed during the final TFA cleavage.
-
Use Chaotropic Salts: Add a chaotropic salt like LiCl (typically at a concentration of 0.5 M to 1 M in DMF) during the coupling step to disrupt secondary structures.
-
Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can sometimes improve reaction kinetics and reduce aggregation. However, this should be done with caution as it may increase the risk of racemization.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for this compound?
A1: The choice of coupling reagent depends on the specific requirements of your synthesis. For routine couplings, HBTU is a cost-effective and efficient option. For more challenging sequences prone to aggregation or steric hindrance, HATU or HCTU are generally more effective due to their higher reactivity.[2][3] COMU is another highly efficient reagent with the added benefit of being based on Oxyma, which is not explosive like the triazole-based additives in other reagents.[4]
Q2: How can I monitor the completion of the coupling reaction?
A2: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[1] A positive result (blue beads) indicates an incomplete coupling, while a negative result (yellow or colorless beads) suggests the reaction is complete.
Q3: Is it necessary to use an additive with carbodiimide coupling reagents like DIC?
A3: Yes, it is highly recommended to use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) when using carbodiimides like DIC. These additives suppress racemization and other side reactions by forming a more stable active ester intermediate.[5]
Q4: Can I use this compound directly in solution-phase peptide synthesis?
A4: Yes, this compound can be used in solution-phase synthesis. The coupling can be achieved using standard reagents like EDC/HOBt.[5]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Coupling
| Coupling Reagent | Class | Additive | Relative Efficiency | Typical Coupling Time (SPPS) | Notes |
| DIC | Carbodiimide | HOBt or Oxyma | Good | 1 - 2 hours | The urea byproduct is soluble, which is advantageous for SPPS.[5] |
| HBTU | Uronium/Aminium | HOBt (intrinsic) | Very Good | 30 - 60 minutes | A widely used and cost-effective reagent for standard couplings.[2] |
| HCTU | Uronium/Aminium | 6-Cl-HOBt (intrinsic) | Excellent | 15 - 45 minutes | Often more efficient than HBTU and a good alternative to HATU.[2] |
| HATU | Uronium/Aminium | HOAt (intrinsic) | Excellent | 15 - 45 minutes | Highly reactive and particularly effective for difficult couplings, with a lower risk of racemization compared to HBTU.[3] |
| PyBOP | Phosphonium | HOBt (intrinsic) | Very Good | 30 - 60 minutes | A good alternative to uronium salts, with a lower risk of guanidinylation side reactions. |
| COMU | Uronium | Oxyma (intrinsic) | Excellent | 15 - 45 minutes | High reactivity comparable to HATU, with the advantage of a non-explosive additive.[4] |
This table provides a general comparison. Optimal conditions may vary depending on the specific peptide sequence, resin, and synthesis scale.
Experimental Protocols
Protocol 1: Standard this compound Coupling (Manual SPPS)
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin, 100-200 mesh) in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Kaiser Test (Optional but Recommended):
-
Take a small sample of resin beads and perform a Kaiser test. A positive result (blue beads) confirms the presence of free primary amines.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated dipeptide solution to the deprotected resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
-
Monitoring and Washing:
-
Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling.
-
If the test is positive, consider a second coupling (see Protocol 2).
-
Once the coupling is complete, wash the resin with DMF (3-5 times).
-
Protocol 2: Double Coupling Strategy
-
First Coupling: Follow steps 1-4 of the Standard this compound Coupling protocol.
-
First Wash: After the first coupling period (e.g., 1-2 hours), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.
-
Second Coupling: Prepare a fresh solution of activated this compound as described in step 4 of the standard protocol.
-
Add to Resin: Add the fresh activation mixture to the washed resin and agitate at room temperature for another 1-2 hours.
-
Final Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times).
Protocol 3: Coupling with a Chaotropic Salt (LiCl)
-
Resin Preparation: Swell the resin and perform Fmoc deprotection as described in Protocol 1.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling reagent like HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Chaotropic Salt Addition and Coupling:
-
Prepare a 1 M solution of anhydrous LiCl in DMF.
-
Add the LiCl solution to the activated dipeptide mixture to achieve a final LiCl concentration of 0.5 M.
-
Add the final mixture to the deprotected resin and agitate for 1-2 hours.
-
-
Monitoring and Washing: Monitor the reaction with the Kaiser test. Once complete, wash the resin thoroughly with DMF to remove excess reagents and LiCl.
Protocol 4: Incorporation of Fmoc-Ala-(Dmb)Gly-OH Dipeptide
-
Deprotection: Perform the standard Fmoc deprotection on the peptide-resin as described in Protocol 1.
-
Dipeptide Activation and Coupling:
-
Dissolve the Fmoc-Ala-(Dmb)Gly-OH dipeptide (2-3 equivalents), a coupling reagent (e.g., HATU or PyBOP, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF or NMP.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate for 1-2 hours. Note that coupling to the Dmb-protected secondary amine can be slower, so a longer coupling time or double coupling may be necessary.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Subsequent Coupling: After the next deprotection step, the acylation of the Dmb-protected glycine can be challenging. It is recommended to use a more potent coupling reagent for the subsequent amino acid addition.
Visualizations
Caption: Troubleshooting workflow for incomplete this compound coupling.
Caption: Mechanism of Diketopiperazine (DKP) formation from H-Ala-Gly-Resin.
References
Technical Support Center: Troubleshooting Aggregation in Peptides Containing Ala-Gly Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with peptides containing Alanine-Glycine (Ala-Gly) sequences.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing Ala-Gly sequences prone to aggregation?
Peptides containing Alanine-Glycine (Ala-Gly) sequences are susceptible to aggregation primarily due to their propensity to form stable secondary structures, particularly β-sheets.[1] This is driven by several factors:
-
Hydrophobicity: Alanine is a hydrophobic amino acid, and stretches of hydrophobic residues promote intermolecular interactions to minimize contact with aqueous environments, leading to aggregation.[1][2]
-
Intermolecular Hydrogen Bonding: The peptide backbone can form extensive networks of hydrogen bonds between adjacent chains, which is the basis for β-sheet formation.[1][3]
-
Conformational Flexibility: The presence of Glycine, with its small side chain, can increase the conformational flexibility of the peptide backbone, which in some contexts, can facilitate the adoption of aggregation-prone conformations.[1] The Ala-Gly sequence is frequently found in peptides known to form amyloid structures.[1][2]
Q2: What are the common signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
During SPPS, several indicators can suggest that your peptide is aggregating on the resin:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell adequately in the synthesis solvent, indicating poor solvation of the growing peptide chains.[1][3]
-
Slow or Incomplete Fmoc Deprotection: Monitoring the UV absorbance of the piperidine-dibenzofulvene adduct during Fmoc removal may show a flattened and broadened peak, signifying slower reaction kinetics due to steric hindrance from aggregated peptide chains.[1]
-
Incomplete Coupling Reactions: A positive result from a ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted primary amines, suggesting that the N-terminus of the growing peptide is inaccessible to the incoming activated amino acid.[1] This can lead to the formation of deletion sequences in the final product.
-
Low Yield and Purity of Crude Peptide: Upon cleavage from the resin, HPLC analysis of the crude peptide may reveal a low yield of the target peptide and a complex mixture of byproducts, including deletion sequences resulting from incomplete coupling reactions.[1]
Q3: My purified peptide containing an Ala-Gly sequence is insoluble in aqueous buffers. What should I do?
Insolubility of a purified peptide is a strong indication of aggregation. Here are several strategies to improve its solubility:
-
pH Adjustment: The net charge of a peptide influences its solubility. Peptides are least soluble at their isoelectric point (pI). Adjusting the pH of the buffer away from the pI will increase the net charge, leading to greater electrostatic repulsion between peptide molecules and potentially disrupting aggregates.[4] For acidic peptides, try a basic buffer, and for basic peptides, an acidic buffer.[5]
-
Use of Organic Co-solvents: For hydrophobic peptides, dissolving the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile before adding the aqueous buffer can significantly improve solubility.[4][5][6] It is crucial to ensure the final concentration of the organic solvent is compatible with your downstream experiments.
-
Sonication: An ultrasonic bath can help break down peptide aggregates and enhance dissolution.[4] If the solution remains cloudy after sonication, the peptide is likely not fully dissolved.
-
Chaotropic Agents: In some cases, low concentrations of denaturants like guanidinium chloride or urea can help to disrupt aggregates and solubilize the peptide.[5] However, these may interfere with the peptide's biological activity.
Troubleshooting Guides
Guide 1: Troubleshooting On-Resin Aggregation During SPPS
If you suspect peptide aggregation during synthesis, follow this troubleshooting workflow:
Guide 2: Protocol for Solubilizing an Aggregated Peptide
This guide provides a systematic approach to dissolving a peptide that shows poor solubility.
Experimental Protocols
Protocol 1: Incorporation of Fmoc-Ala-(Dmb)Gly-OH to Mitigate On-Resin Aggregation
This protocol describes the manual coupling of a 2,4-dimethoxybenzyl (Dmb)-protected dipeptide to disrupt secondary structure formation during SPPS.[1]
Materials:
-
Peptide-resin with a free N-terminus
-
Fmoc-Ala-(Dmb)Gly-OH
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
DMF (N,N-dimethylformamide)
-
DCM (Dichloromethane)
-
Piperidine solution in DMF (typically 20%)
Procedure:
-
Pre-activation of the Dipeptide:
-
Dissolve Fmoc-Ala-(Dmb)Gly-OH (3 equivalents relative to resin substitution) and the coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and mix thoroughly.
-
Allow the activation to proceed for 2-5 minutes at room temperature.
-
-
Coupling to the Resin:
-
Drain the solvent from the peptide-resin.
-
Immediately add the activated dipeptide solution to the peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test (ninhydrin test) to check for the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
If the test is positive (blue beads), extend the coupling time or consider a second coupling with fresh reagents.
-
-
Washing:
-
Once the coupling is complete, thoroughly wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times) to remove any unreacted reagents and byproducts.
-
-
Fmoc Deprotection:
-
Proceed with the standard Fmoc deprotection of the newly coupled dipeptide to continue the peptide synthesis.
-
Protocol 2: Solubility Testing Using pH Gradient
This protocol helps to identify the optimal pH for solubilizing a peptide.[4]
Materials:
-
Lyophilized peptide
-
Sterile, unbuffered water (e.g., Milli-Q)
-
Dilute acid (e.g., 0.1 M HCl)
-
Dilute base (e.g., 0.1 M NaOH)
-
Calibrated pH meter
-
Stir plate and stir bar
Procedure:
-
Initial Suspension:
-
Suspend a small, known amount of the peptide in a defined volume of sterile, unbuffered water to create a slurry.
-
-
pH Titration:
-
While stirring the suspension, add very small volumes (e.g., 1-2 µL) of either the dilute acid or base.
-
Allow the mixture to equilibrate for a few minutes after each addition.
-
-
Monitor Dissolution:
-
Visually observe the suspension for any signs of dissolution (i.e., the solution becoming clearer).
-
Measure and record the pH of the solution after each addition of acid or base.
-
-
Identify Optimal pH:
-
Continue the titration until the peptide is fully dissolved. The pH at which this occurs is the optimal pH for solubility under these conditions.
-
-
Buffer Preparation:
-
Once the optimal pH is determined, you can prepare a suitable buffer at this pH for creating a stock solution of your peptide.
-
Data Presentation
Table 1: Effect of Solvents on Peptide Solubility
| Solvent System | General Applicability for Ala-Gly Peptides | Final Concentration Considerations |
| Aqueous Buffers (PBS, Tris) | Preferred for biological assays, but often problematic for hydrophobic Ala-Gly peptides. | - |
| Water with pH adjustment | Effective if the peptide has a net charge away from its pI. | Ensure final pH is compatible with the experiment. |
| 10-50% Acetonitrile/Water | Can be effective for moderately hydrophobic peptides. | Acetonitrile may denature proteins in downstream applications. |
| 10-50% Isopropanol/Water | Another option for moderately hydrophobic peptides. | Isopropanol can also be denaturing. |
| Dimethyl Sulfoxide (DMSO) | Highly effective for dissolving very hydrophobic peptides.[4] | Typically used to create a high-concentration stock, then diluted. Keep final DMSO concentration low (e.g., <1%) as it can be toxic to cells.[4] |
| Dimethylformamide (DMF) | Also effective for hydrophobic peptides. | Similar to DMSO, keep final concentration low. |
Table 2: Strategies to Mitigate On-Resin Aggregation
| Strategy | Principle | Key Recommendations | Expected Outcome |
| Solvent Modification | Improve solvation of the growing peptide chain. | Switch from DMF to N-methyl-2-pyrrolidone (NMP).[1][3] Add chaotropic salts (e.g., LiCl, NaClO₄) or DMSO to the synthesis solvent.[1][3] | Improved resin swelling and reaction kinetics. |
| Backbone Protection | Disrupt intermolecular hydrogen bonding. | Incorporate Fmoc-Ala-(Dmb)Gly-OH at the Ala-Gly motif.[1][2][7] | Prevents β-sheet formation, leading to higher purity and yield. |
| Elevated Temperature | Provide energy to overcome aggregation-induced steric hindrance. | Perform coupling and deprotection steps at higher temperatures (e.g., 50-90°C), often with microwave assistance.[8] | Faster and more complete reactions. |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone. | Strategically insert pseudoproline dipeptides (derivatives of Ser or Thr) near the Ala-Gly sequence.[3][8] | Disruption of regular secondary structure formation. |
References
- 1. benchchem.com [benchchem.com]
- 2. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Peptide Aggregation in SPPS with Fmoc-Ala-Gly-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to peptide aggregation, specifically when synthesizing sequences containing Fmoc-Ala-Gly-OH.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in the context of SPPS?
A1: During solid-phase peptide synthesis, the growing peptide chains are attached to an insoluble resin support. Peptide aggregation is the self-association of these chains, primarily through the formation of intermolecular hydrogen bonds. This can lead to the formation of secondary structures, such as β-sheets, which can make the reactive ends of the peptide chains inaccessible to reagents.[1][2] This phenomenon is a significant cause of incomplete or failed syntheses, particularly for sequences containing hydrophobic residues like Alanine and Glycine.[2][3]
Q2: What are the common signs of on-resin peptide aggregation during the synthesis of a peptide containing an Ala-Gly sequence?
A2: Several indicators can suggest that your peptide is aggregating on the resin during synthesis. These include:
-
Poor Resin Swelling: The resin beads may shrink or fail to swell adequately in the synthesis solvent.[2][4] This is a primary indicator that aggregation is occurring.[4]
-
Slow or Incomplete Reactions: You may observe a positive ninhydrin (Kaiser) test after a coupling step, which indicates the presence of unreacted free amines.[1] Similarly, the removal of the Fmoc protecting group may be sluggish or incomplete.[1][2]
-
False Negative Monitoring Tests: In cases of severe aggregation, colorimetric tests like the Kaiser test may give a false negative result because the aggregated peptide chains are inaccessible to the test reagents.[2][5]
-
Flattened and Broadened Deprotection Profile: In continuous-flow synthesis, a flattened and broadened UV absorbance peak during Fmoc deprotection indicates slower reaction kinetics, which can be a sign of aggregation.[2][6]
-
Low Yield and Purity of the Final Peptide: After cleavage from the resin, the crude peptide will likely have a low yield and poor purity as determined by HPLC analysis, often showing a complex mixture of deletion sequences.[2]
Q3: Why are sequences containing Ala-Gly prone to aggregation?
A3: The Ala-Gly dipeptide sequence is frequently found in aggregating peptides, including those that form amyloid structures.[2][6] Peptides with a high content of hydrophobic amino acids, such as Alanine, are particularly susceptible to aggregation.[2] Glycine, in combination with these hydrophobic residues, can also contribute to the formation of β-sheets, which are stable secondary structures that drive aggregation.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of peptides containing this compound and other aggregation-prone sequences.
Issue 1: Positive Kaiser Test After Coupling
A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted primary amines, meaning the coupling reaction was incomplete.
Potential Cause: Peptide aggregation is preventing the activated amino acid from reaching the N-terminus of the growing peptide chain.
Solutions:
-
Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid.[7]
-
Change Solvent: Switch from DMF to a more polar solvent like N-methyl-2-pyrrolidone (NMP), or add a co-solvent like dimethyl sulfoxide (DMSO) to the DMF to improve solvation and disrupt hydrogen bonding.[2][4]
-
Add Chaotropic Salts: Incorporate chaotropic salts, such as LiCl or NaClO4, into the coupling reaction to disrupt secondary structure formation.
-
Elevated Temperature: Perform the coupling at a higher temperature (e.g., 50-60°C) to help break up aggregates. Microwave irradiation can also be effective.[4][8]
Issue 2: Slow or Incomplete Fmoc Deprotection
Slow or incomplete removal of the Fmoc protecting group is a clear indication of peptide aggregation.[9]
Potential Cause: The deprotection reagent (e.g., piperidine in DMF) cannot efficiently access the Fmoc group due to peptide aggregation.
Solutions:
-
Modify Deprotection Reagent: Add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution.[10]
-
Increase Deprotection Time: Extend the duration of the deprotection step to allow for complete removal of the Fmoc group.[10]
-
Use Disrupting Solvents: As with coupling, using NMP or adding DMSO or chaotropic salts to the deprotection solution can improve reagent access.[4]
Issue 3: Low Crude Peptide Yield and Purity
Low yield and the presence of multiple peaks (especially deletion sequences) in the HPLC analysis of the crude peptide are common outcomes of aggregation.
Potential Cause: Accumulation of incomplete coupling and deprotection steps throughout the synthesis due to aggregation.
Preventative Strategies for Future Syntheses:
-
Incorporate Backbone-Protecting Groups: For sequences known to be difficult, such as those containing Ala-Gly, using a backbone-protected dipeptide like Fmoc-Ala-(Dmb)Gly-OH is highly recommended. The 2,4-dimethoxybenzyl (Dmb) group on the glycine backbone disrupts the hydrogen bonding network that leads to aggregation. The Dmb group is removed during the final TFA cleavage.[2]
-
Use Pseudoproline Dipeptides: Inserting pseudoproline dipeptides at specific points in the peptide sequence can introduce a "kink" in the backbone, effectively disrupting the formation of secondary structures.[8]
-
Lower Resin Loading: Using a resin with a lower substitution level can increase the distance between peptide chains and minimize aggregation.[10]
-
Perform Test Cleavages: For peptides longer than 20 amino acids, it is highly recommended to perform small test cleavages at intermediate steps to monitor the synthesis progress and detect problems early.[1]
Data Presentation
Table 1: Comparison of Strategies to Mitigate Peptide Aggregation
| Strategy | Description | Reported Effectiveness |
| Solvent Change | Switching from DMF to NMP or adding DMSO. | Improves solvation of the peptide-resin complex. |
| Chaotropic Salts | Addition of LiCl, NaClO4, or KSCN. | Disrupts intermolecular hydrogen bonds. |
| Elevated Temperature | Performing coupling/deprotection at 50-75°C. | Helps to break up aggregates. |
| Microwave Irradiation | Use of microwave energy during synthesis. | Can accelerate both coupling and deprotection steps. |
| Backbone Protection | Incorporating Dmb/Hmb-protected amino acids. | Sterically hinders hydrogen bonding. |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone. | Disrupts secondary structure formation. |
Experimental Protocols
Protocol 1: Standard Kaiser Test for Primary Amine Detection
This protocol is used to qualitatively assess the presence of free primary amines on the resin during SPPS.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol
-
Solution B: 80 g phenol in 20 mL ethanol
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
Small test tube
-
Heating block or water bath at 110°C
Procedure:
-
Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel and place it in a small test tube.[5]
-
Add 2-3 drops of Solution A, Solution B, and Solution C to the test tube.[11]
-
Heat the test tube at 110°C for 5 minutes.[11]
-
Observe the color of the beads and the solution.
-
Intense blue solution and blue beads (Positive result): Indicates the presence of free primary amines. This is expected after a successful deprotection step or signifies a failed coupling reaction.
-
Yellow or colorless solution and beads (Negative result): Indicates the absence of free primary amines, signifying a successful coupling reaction.
-
Protocol 2: Incorporation of Fmoc-Ala-(Dmb)Gly-OH Dipeptide
This protocol describes the manual incorporation of the Dmb-protected dipeptide to prevent aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Ala-(Dmb)Gly-OH (5 equivalents)
-
HATU (5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (10 equivalents)
-
NMP or DMF
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in NMP or DMF for 20-30 minutes.[2]
-
In a separate vessel, dissolve Fmoc-Ala-(Dmb)Gly-OH (5 eq.) and HATU (5 eq.) in a minimal volume of NMP or DMF.[2]
-
Add DIPEA (10 eq.) to the solution from step 2 and mix thoroughly.[2]
-
Immediately add the activated dipeptide solution to the peptide-resin.[2]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
Perform a Kaiser test to check for completion of the coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling with fresh reagents.[2]
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents.[2]
-
Proceed with the standard Fmoc deprotection of the dipeptide to continue the synthesis.
Visualizations
Caption: Troubleshooting workflow for peptide aggregation during SPPS.
Caption: Mechanism of peptide aggregation on the solid support.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Strategies to minimize racemization during Fmoc-Ala-Gly-OH coupling.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing racemization during the coupling of Fmoc-Ala-Gly-OH in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during this compound coupling?
A1: Racemization is the conversion of a single, pure enantiomer (the L-form of an amino acid) into a mixture of both L- and D-enantiomers.[1] In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid stereoisomer into the peptide chain. This alteration can significantly impact the peptide's final three-dimensional structure, biological activity, and therapeutic efficacy.[1] While Glycine is achiral, the preceding chiral amino acid, Alanine, is susceptible to racemization during the activation of its carboxyl group in the coupling step.
Q2: What is the primary mechanism of racemization during peptide coupling?
A2: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][2] During the activation of the Fmoc-Ala-OH carboxyl group, it can cyclize to form this planar intermediate. The proton on the alpha-carbon of the oxazolone is acidic and can be easily removed by a base present in the reaction mixture.[1][3] The resulting achiral intermediate can then be attacked by the amine group of Glycine from either side, leading to a mixture of the desired L-Ala-Gly peptide and the undesired D-Ala-Gly diastereomer.[1]
Q3: Which amino acids are generally most susceptible to racemization?
A3: While any chiral amino acid can undergo racemization, some are particularly prone to it under standard coupling conditions. Histidine (His) and Cysteine (Cys) are notoriously susceptible.[1][4][5] Other amino acids that can be sensitive, especially under non-optimized conditions, include Serine (Ser) and Phenylalanine (Phe).[4]
Q4: How can I quantitatively measure the level of racemization in my synthesized peptide?
A4: The level of racemization can be quantified by separating and measuring the resulting diastereomeric peptides.[6] The most common method is High-Performance Liquid Chromatography (HPLC) using a chiral column or a standard reversed-phase column (e.g., C18) that can resolve the diastereomers. By comparing the peak areas of the desired peptide and its diastereomeric impurity, the percentage of racemization can be accurately determined.
Troubleshooting Guide: Minimizing Racemization
Issue: HPLC analysis shows a significant peak corresponding to the D-Ala diastereomer.
This indicates that racemization has occurred during the coupling step. The following strategies, categorized by reaction component, can be employed to minimize this side reaction.
Choice of Coupling Reagents and Additives
The selection of the coupling reagent and the use of an additive are critical to suppress oxazolone formation.[7][8]
Solution:
-
Use Additives with Carbodiimides: When using carbodiimide coupling reagents like Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC), it is essential to include a racemization-suppressing additive.[3][4] These additives form active esters that are more stable and less prone to forming the oxazolone intermediate.[8]
-
Select an Optimal Additive: While 1-hydroxybenzotriazole (HOBt) is common, 1-hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally more effective at suppressing racemization.[7][8] Oxyma is a non-explosive and highly effective alternative.[8]
Data Summary: Coupling Reagent and Additive Combinations
| Coupling Reagent | Additive | Relative Racemization Risk | Notes |
| DIC / DCC | None | High | Not recommended without an additive.[3][4] |
| DIC / DCC | HOBt | Moderate | A standard but less effective combination than others.[7] |
| DIC / DCC | HOAt | Low | HOAt is more effective than HOBt at suppressing racemization.[7] |
| DIC / DCC | Oxyma | Very Low | Highly recommended combination; Oxyma is effective and non-explosive. [8] |
| HBTU / HATU | None | Moderate-High | These reagents can still cause racemization, especially with strong bases.[3][8] |
| DEPBT | None | Very Low | A phosphonium-based reagent noted for its remarkable resistance to racemization.[3] |
Selection of the Base
The base used during coupling has a significant impact on the rate of racemization.[8]
Solution:
-
Avoid Strong, Unhindered Bases: Strong bases like Diisopropylethylamine (DIPEA) are known to promote racemization by facilitating the abstraction of the alpha-proton from the oxazolone intermediate.[8][9] Its use should be minimized or avoided if racemization is a problem.
-
Use Weaker, Sterically Hindered Bases: Weaker and more sterically hindered bases are preferable. N-Methylmorpholine (NMM) is a good alternative to DIPEA.[3][8] 2,4,6-Collidine (TMP) is a highly recommended sterically hindered base that has been shown to be very effective in minimizing racemization.[8][10][11]
Data Summary: Impact of Base on Racemization
| Base | Chemical Name | Type | Relative Racemization Risk |
| DIPEA (DIEA) | Diisopropylethylamine | Strong, Sterically Hindered | High |
| NMM | N-Methylmorpholine | Weaker | Moderate-Low |
| 2,4,6-Collidine (TMP) | 2,4,6-Trimethylpyridine | Weaker, Sterically Hindered | Very Low |
Optimization of Reaction Conditions
Controlling the physical parameters of the reaction is a straightforward way to reduce unwanted side reactions.
Solution:
-
Minimize Pre-activation Time: Do not allow the activated Fmoc-Ala-OH solution to stand for a prolonged period before adding it to the resin.[8][9] The activated species is prone to racemization over time. Prepare the coupling mixture and add it to the deprotected resin immediately.
-
Lower the Reaction Temperature: Higher temperatures accelerate the rate of racemization.[8][10] Performing the coupling reaction at a lower temperature (e.g., 0°C to room temperature) can significantly reduce the extent of racemization.[4][12] In microwave-assisted synthesis, lowering the temperature from 80°C to 50°C has been shown to limit racemization.[10][11]
Visualizing the Chemistry and Process
Racemization Mechanism via Oxazolone Formation
Caption: Mechanism of racemization via oxazolone formation and its suppression.
Recommended Experimental Workflow
Caption: Recommended workflow for this compound coupling to minimize racemization.
Experimental Protocols
Protocol 1: Coupling of Fmoc-Ala-OH to Gly-Resin with Minimized Racemization
This protocol is optimized to suppress the racemization of the Alanine residue during the coupling step on a solid support.
Materials:
-
Fmoc-Gly-Resin
-
Fmoc-Ala-OH (3 equivalents)
-
Diisopropylcarbodiimide (DIC) (3 equivalents)
-
Ethyl cyanohydroxyiminoacetate (Oxyma) (3 equivalents)
-
2,4,6-Collidine (TMP) (4 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% v/v in DMF)
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-resin in DMF for 30-60 minutes in a reaction vessel. Drain the DMF.
-
Fmoc Deprotection:
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain.
-
Add a fresh portion of 20% piperidine solution and agitate for 15 minutes.[8]
-
-
Washing: Wash the resin thoroughly to remove all traces of piperidine. Perform sequential washes: DMF (x5), DCM (x3), DMF (x3).[8]
-
Coupling Mixture Preparation (Critical Step):
-
In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.) and Oxyma (3 eq.) in a minimal amount of DMF.
-
Add 2,4,6-Collidine (4 eq.) to this solution.
-
Immediately before addition to the resin , add DIC (3 eq.) to the mixture. Swirl gently to mix. Do not allow this mixture to pre-activate for more than 1-2 minutes. [8][9]
-
-
Coupling Reaction:
-
Immediately add the freshly prepared coupling mixture to the deprotected Gly-resin.
-
Agitate the reaction vessel at room temperature (or 0°C for highly sensitive couplings) for 2 hours.
-
-
Final Washing: Drain the coupling solution and wash the resin with DMF (x3) and DCM (x3).
-
Confirmation (Optional): A small sample of the resin can be taken to perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling reaction.
Protocol 2: HPLC Analysis for Racemization Quantification
This protocol provides a general method for quantifying the level of racemization in the cleaved crude peptide.
Objective: To separate and quantify the desired L-Ala peptide from its D-Ala diastereomer.
Procedure:
-
Peptide Cleavage: Cleave a small sample of the dried peptide-resin using an appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to form a pellet, wash with ether, and dry the crude peptide.
-
Sample Preparation: Dissolve a known amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
System: HPLC with a UV detector (220 nm).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient suitable for eluting the dipeptide, for example, 5% to 50% B over 30 minutes. The exact gradient may need optimization.
-
Analysis: Inject the sample and record the chromatogram. The desired L-Ala product and the D-Ala diastereomer will typically appear as two closely eluting peaks.
-
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization is calculated as: % Racemization = [Area(D-isomer) / (Area(L-isomer) + Area(D-isomer))] * 100
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bachem.com [bachem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Fmoc Deprotection for Fmoc-Ala-Gly-OH
Welcome to the technical support center for the optimization of Fmoc-deprotection conditions for Fmoc-Ala-Gly-OH. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges during the synthesis of peptides containing the Ala-Gly motif.
Troubleshooting Guide
This section addresses specific issues that may arise during the Fmoc-deprotection of this compound and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | 1. Insufficient Deprotection Time: The reaction may not have proceeded to completion. 2. Reagent Degradation: The piperidine solution may have degraded. 3. Poor Resin Swelling: The resin may not be adequately swollen, hindering reagent access.[1] 4. Peptide Aggregation: Inter-chain hydrogen bonding can prevent reagent penetration.[2] | 1. Extend Deprotection Time: Increase the duration of the second piperidine treatment (e.g., from 10-15 minutes to 20-30 minutes).[3] 2. Use Fresh Reagent: Always use freshly prepared 20% piperidine in high-purity, amine-free DMF. 3. Ensure Proper Swelling: Swell the resin in DMF for at least 30-60 minutes before deprotection.[4] 4. Change Solvent: Switch to N-Methyl-2-pyrrolidone (NMP) which can disrupt aggregation.[4] |
| Diketopiperazine (DKP) Formation | Sequence Dependence: The dipeptide sequence H-Ala-Gly-OH is highly susceptible to intramolecular cyclization to form the cyclic dipeptide (diketopiperazine), especially after the Fmoc group is removed.[3][5] This is a common side reaction for dipeptides. | 1. Use a Coupling Additive: Incorporate an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure during the subsequent coupling step to accelerate the desired reaction over DKP formation. 2. Lower Piperidine Concentration: In some cases, a lower concentration of piperidine (e.g., 10%) may reduce the rate of DKP formation, although this might require longer deprotection times.[3] 3. Immediate Coupling: Proceed with the next amino acid coupling immediately after the deprotection and washing steps to minimize the time the free N-terminal amine is available for cyclization. |
| Aggregation During Synthesis | Hydrophobic Nature: Sequences containing alanine are prone to aggregation via β-sheet formation, which can be exacerbated by the presence of glycine.[2] | 1. Incorporate Backbone Protection: Use a 2,4-dimethoxybenzyl (Dmb)-protected dipeptide, such as Fmoc-Ala-(Dmb)Gly-OH, to disrupt hydrogen bonding. The Dmb group is removed during final cleavage.[2] 2. "Difficult Sequence" Protocols: Employ solvents known to disrupt secondary structures, such as NMP or adding chaotropic salts like LiCl to DMF.[2] |
| False Negative Kaiser Test | Steric Hindrance: Although less common for Ala-Gly, steric hindrance around the free amine can sometimes lead to a weak or negative Kaiser test result even with successful deprotection. | 1. Use an Alternative Test: Confirm deprotection with a more sensitive test, such as a chloranil test. 2. Proceed with Caution: If a false negative is suspected, one can proceed with the next coupling and monitor for double incorporation of the next amino acid by mass spectrometry after cleavage. |
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection of this compound?
A1: A standard and effective starting point is a two-step treatment with 20% (v/v) piperidine in high-purity N,N-Dimethylformamide (DMF).[6] The first treatment is typically for 3-5 minutes, followed by a second treatment of 10-15 minutes with fresh reagent.[4]
Q2: How can I monitor the completion of the Fmoc deprotection?
A2: The most common method is to monitor the release of the dibenzofulvene-piperidine adduct by UV spectrophotometry at approximately 301 nm.[3] A consistent and expected absorbance reading after the deprotection steps indicates complete removal of the Fmoc group. Alternatively, a qualitative Kaiser test can be performed on a few resin beads to detect the presence of the free primary amine.[4]
Q3: What are the key differences in deprotection conditions when using different bases?
A3: While piperidine is the most common base, others can be used. Piperazine is a milder base that can sometimes reduce side reactions like diketopiperazine formation.[3] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can be used in small amounts (e.g., 2%) with piperidine to accelerate deprotection for sterically hindered amino acids, though it is generally not necessary for Ala-Gly.[3]
Q4: Can I use a single, longer deprotection step instead of two shorter ones?
A4: Two shorter treatments are generally more effective than one long one.[7] The first treatment removes the bulk of the Fmoc groups, and the second treatment with fresh reagent helps to drive the reaction to completion and ensure quantitative removal.
Q5: How do I remove the piperidine and the dibenzofulvene-piperidine adduct after deprotection?
A5: Thorough washing of the resin after deprotection is crucial. Typically, 5-7 washes with DMF are performed to ensure complete removal of residual piperidine and the adduct.[4] Incomplete washing can lead to side reactions in subsequent steps.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection of Fmoc-Ala-Gly-Resin
Materials:
-
Fmoc-Ala-Gly-Resin (pre-swollen in DMF)
-
Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF
-
Wash Solvent: High-purity, amine-free DMF
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel
Procedure:
-
Resin Swelling: Swell the Fmoc-Ala-Gly-resin in DMF for 30-60 minutes in the reaction vessel.[4]
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF three times.[1]
-
First Deprotection: Add the 20% piperidine in DMF solution to the resin, ensuring the resin is fully submerged. Agitate the mixture gently for 3-5 minutes.[4]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 10-15 minutes.[4]
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads. A positive result (blue color) indicates the presence of free primary amines, confirming successful Fmoc removal.[4]
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectroscopy
Procedure:
-
Collect Filtrate: After each deprotection step (steps 3 and 5 in Protocol 1), collect the piperidine solution into a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[1]
-
Dilute: Dilute the collected solution to the mark with DMF.
-
Measure Absorbance: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.
-
Calculate Loading: The resin loading can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).[1]
Visualizations
Caption: Standard workflow for Fmoc deprotection in SPPS.
Caption: Troubleshooting decision tree for incomplete Fmoc deprotection.
References
Preventing deletion sequences when using Fmoc-Ala-Gly-OH.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the effective use of Fmoc-Ala-Gly-OH in solid-phase peptide synthesis (SPPS). The primary focus is on preventing deletion sequences, with a specific emphasis on mitigating diketopiperazine (DKP) formation, a common cause of peptide chain loss.
Troubleshooting Guide
Issue: Presence of Deletion Sequences or Low Yield After Coupling N-terminal Ala-Gly
Symptoms:
-
Mass spectrometry analysis reveals the presence of peptides missing the N-terminal Ala-Gly sequence.
-
Low overall yield of the target peptide after cleavage from the resin.
-
HPLC analysis shows a significant byproduct peak corresponding to the cyclic dipeptide, cyclo(Ala-Gly).
Primary Cause: Diketopiperazine (DKP) Formation
When Glycine is coupled to a resin-bound Alanine (or many other second amino acids), the free N-terminal amine of the resulting dipeptide can intramolecularly attack the ester linkage to the resin. This process forms a stable six-membered ring, a diketopiperazine, which cleaves the dipeptide from the solid support, resulting in a truncated or "deleted" sequence.[1][2] This side reaction is particularly rapid for sequences ending in Proline, but is also significant for Glycine.[3]
Solution: Utilize this compound Dipeptide
Using a pre-formed this compound dipeptide building block is a highly effective strategy to bypass the risk of DKP formation.[3][4] By coupling the dipeptide in a single step, the vulnerable dipeptide-resin intermediate with a free N-terminal amine is never formed during the critical elongation phase.
Issue: Incomplete Coupling of this compound
Symptoms:
-
A positive Kaiser test (dark blue or purple beads) after the coupling step, indicating free primary amines on the resin.[5][6]
-
Identification of deletion sequences lacking the Ala-Gly unit in the final product.
Potential Causes & Solutions:
| Potential Cause | Recommended Action |
| Insufficient Reagent Activation/Activity | Optimize Coupling Reagent: For dipeptide couplings, which can be sterically hindered, a more potent activating reagent may be necessary. While standard reagents like HBTU are effective, consider using HATU or COMU for higher efficiency.[5][7] |
| Pre-activation: Allow the this compound, coupling reagent (e.g., HBTU/HATU), and a non-nucleophilic base like DIPEA to pre-activate in DMF for 1-2 minutes before adding the solution to the resin.[5][8] | |
| Steric Hindrance or Peptide Aggregation | Extend Reaction Time: Dipeptide couplings can be slower than single amino acid couplings. Extend the reaction time to 2-4 hours, or even overnight, to ensure the reaction goes to completion.[4][5] |
| Change Solvents: If peptide aggregation is suspected, switch from DMF to N-Methyl-2-pyrrolidone (NMP) or use a mixture of DMF with a chaotropic salt like LiCl to disrupt secondary structures.[6] | |
| Insufficient Reagent Concentration | Increase Reagent Excess: Use a higher excess of the this compound dipeptide and coupling reagents (e.g., 3-5 equivalents relative to the resin loading capacity).[5] |
| Double Coupling: If a Kaiser test is positive after the initial coupling, wash the resin thoroughly with DMF and repeat the coupling step with a fresh solution of activated this compound.[5][6] |
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem when synthesizing a peptide with an N-terminal Ala-Gly sequence? A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a major byproduct during the initial stages of solid-phase peptide synthesis.[2] After deprotecting the second amino acid coupled to the resin (in this case, Glycine attached to Alanine), the exposed N-terminal amine can attack the C-terminal ester bond anchoring the peptide to the resin. This results in the formation of a stable cyclic dipeptide that is cleaved from the resin, leading to low yields and the formation of deletion sequences.[1]
Q2: How does using this compound prevent this deletion? A2: By using the pre-formed dipeptide this compound, you couple both amino acids in a single step. This strategy bypasses the formation of the vulnerable H-Gly-Ala-resin intermediate, which is the direct precursor to DKP formation. The N-terminus remains Fmoc-protected immediately after coupling, preventing the intramolecular cyclization and cleavage.[3][4]
Q3: My Kaiser test is positive (blue beads) after coupling this compound. What should I do? A3: A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling is incomplete. The recommended course of action is to perform a "double coupling."[5][6] Wash the resin extensively with DMF to remove byproducts and unreacted reagents from the first coupling, and then repeat the coupling step with a freshly prepared solution of activated this compound.[6]
Q4: Which coupling reagent is best for this compound? A4: The choice of coupling reagent can significantly impact efficiency.[5] While carbodiimides like DIC can be used, onium salt-based reagents are generally more efficient for potentially difficult couplings, including dipeptides. HATU is considered one of the most effective reagents, often leading to faster reactions and higher yields, with HCTU being a cost-effective alternative.[7][9]
Q5: Can I still synthesize my Ala-Gly sequence stepwise? If so, how can I minimize DKP formation? A5: While using the dipeptide is recommended, stepwise synthesis is possible with careful optimization. To minimize DKP formation, consider using a resin that is less prone to this side reaction (e.g., 2-chlorotrityl chloride resin) or modifying the Fmoc deprotection conditions.[2][10] An optimized deprotection cocktail using 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[2][10]
Quantitative Data
Table 1: Comparison of Coupling Reagent Performance for Non-Sterically Hindered Amino Acids.[7][9]
| Coupling Reagent | Class | Typical Reaction Time | Relative Efficiency | Notes |
| DIC/HOBt | Carbodiimide | 1 - 2 hours | Good | Soluble urea byproduct is advantageous for SPPS.[7] |
| HBTU | Uronium/Aminium | 30 - 60 minutes | Very Good | A widely used and reliable standard coupling reagent.[9] |
| HCTU | Uronium/Aminium | 5 - 20 minutes | Excellent | Cost-effective and highly efficient alternative to HATU.[7][9] |
| HATU | Uronium/Aminium | 5 - 15 minutes | Excellent | Highly efficient, especially for difficult or sterically hindered couplings.[7] |
| PyBOP | Phosphonium | 15 - 60 minutes | Very Good | A robust phosphonium-based coupling reagent.[9] |
Table 2: Impact of Fmoc-Deprotection Cocktails on DKP Formation for a Proline-containing Dipeptide on 2-Cl-Trityl Resin.[2]
| Deprotection Reagent | DKP Formation (%) |
| 20% Piperidine/DMF | 13.8 |
| 5% Piperidine/DMF | 12.2 |
| 5% Piperazine/NMP | < 4 |
Note: Data is representative and can vary based on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
Protocol 1: Manual Coupling of this compound
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the N-terminal deprotected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Amino Acid Activation: In a separate vial, dissolve this compound (3 eq., 0.3 mmol) and a coupling reagent such as HATU (2.9 eq., 0.29 mmol) in DMF. Add DIPEA (6 eq., 0.6 mmol) and allow the mixture to pre-activate for 1-2 minutes.[5]
-
Coupling: Add the activated dipeptide solution to the resin. Agitate the reaction vessel at room temperature for 2-4 hours.[4][5]
-
Washing: Drain the coupling solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[5]
-
Monitoring (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.[6] If the test is positive, perform a double coupling (see Troubleshooting).
Protocol 2: Kaiser Test for Free Primary Amines
-
Sample Preparation: Place a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Ninhydrin in ethanol (5% w/v)
-
Phenol in ethanol (80% w/v)
-
Potassium cyanide in pyridine (0.0002 M)[6]
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.[5]
-
Observation:
-
Positive Result (Incomplete Coupling): The beads and/or the solution turn a dark blue or purple color.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.[6]
-
Protocol 3: Optimized Fmoc Deprotection to Minimize DKP Formation
This protocol is for stepwise synthesis where DKP formation is a concern.
-
Resin Preparation: Wash the Fmoc-protected peptide-resin with N-Methyl-2-pyrrolidone (NMP).
-
Deprotection: Treat the resin with a solution of 2% DBU and 5% piperazine in NMP for 5 minutes. Drain the solution.[2]
-
Second Deprotection: Add a fresh portion of the 2% DBU / 5% piperazine solution and agitate for 10-15 minutes.[2]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with NMP (5-7 times) to remove all traces of the deprotection reagents before proceeding to the next coupling step.[2]
Visualizations
Caption: Mechanism of Diketopiperazine (DKP) formation leading to peptide deletion.
Caption: Logical workflow for troubleshooting incomplete this compound coupling.
Caption: Experimental workflow for coupling the this compound dipeptide.
References
- 1. mesalabs.com [mesalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of solvent choice on Fmoc-Ala-Gly-OH coupling reactions.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the coupling of Fmoc-Ala-Gly-OH. The information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when selecting a solvent for this compound coupling?
A1: The choice of solvent is paramount for a successful coupling reaction. Key factors include:
-
Solubility: The solvent must fully dissolve the Fmoc-dipeptide, the coupling reagents, and the growing peptide chain to ensure the reaction proceeds efficiently.
-
Resin Swelling: In solid-phase peptide synthesis (SPPS), the solvent must adequately swell the resin support to allow reagents to access the reactive sites.[1]
-
Polarity: The solvent's polarity can influence reaction rates and the propensity for side reactions like racemization and aggregation.[2]
-
Purity: The solvent must be of high purity and free from contaminants like water and amines, which can lead to unwanted side reactions and incomplete coupling.[3]
Q2: My this compound coupling reaction is incomplete. How can I improve the coupling efficiency?
A2: Incomplete coupling is a common issue. Here are several troubleshooting steps:
-
Optimize Your Solvent: Ensure you are using high-quality, amine-free N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3] In cases of peptide aggregation, switching to or using a mixture with dichloromethane (DCM) can be beneficial.
-
Increase Reagent Excess: Use a higher excess of the Fmoc-dipeptide and coupling reagents (e.g., 3-5 equivalents).
-
Choose a More Potent Coupling Reagent: While standard reagents like HBTU are often effective, more powerful activators like HATU or COMU may be necessary for this "difficult" coupling, which is prone to side reactions.
-
Extend the Reaction Time: Longer coupling times (e.g., 2-4 hours or even overnight) can improve yields.
-
Double Coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Monitor the Reaction: Use a qualitative method like the Kaiser test to confirm the presence of free amines on the resin, which indicates an incomplete reaction. A negative Kaiser test (yellow beads) suggests the coupling is complete.
Q3: I'm observing a significant side product with a mass corresponding to the cyclic dipeptide (diketopiperazine). What is happening and how can I prevent it?
A3: You are likely observing diketopiperazine (DKP) formation. This is a prevalent side reaction, especially when coupling the third amino acid to a dipeptide sequence ending in Glycine or Proline. The Gly-Ala sequence is susceptible to this intramolecular cyclization, which cleaves the dipeptide from the resin.
Strategies to Minimize DKP Formation:
-
Choice of Resin: Using a sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, can suppress this side reaction compared to Wang or Rink amide resins.
-
Coupling Conditions: Employing a pre-activated Fmoc-amino acid or using a more rapid coupling agent can reduce the time the free N-terminal amine is available to initiate DKP formation.
-
Solvent Choice: The rate of DKP formation can be influenced by the solvent. Less polar solvents may reduce the rate of this side reaction in some cases.
Q4: How does the choice of solvent affect racemization of the alanine residue during coupling?
A4: Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, can be influenced by the solvent. More polar solvents can sometimes favor the side reactions that lead to racemization.[2] While DMF and NMP are standard, for particularly sensitive couplings, exploring less polar solvent systems or mixtures might be beneficial. The choice of base used in the coupling reaction also plays a significant role, with less hindered bases like diisopropylethylamine (DIPEA) being common, but weaker bases like sym-collidine may be preferred to minimize racemization.
Troubleshooting Guides
Issue 1: Low Coupling Yield
This guide provides a logical workflow for troubleshooting low coupling yields in this compound reactions.
Issue 2: Diketopiperazine (DKP) Formation
This guide outlines steps to mitigate the formation of the diketopiperazine side product.
References
Technical Support Center: Fmoc-Solid Phase Peptide Synthesis (SPPS)
Topic: Double Coupling Strategy for Difficult Fmoc-Ala-Gly-OH Additions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of peptide sequences containing Alanine followed by Glycine, specifically focusing on the coupling of Fmoc-Ala-OH to a resin-bound Glycine residue.
Frequently Asked Questions (FAQs)
Q1: Why can the coupling of Fmoc-Ala-OH onto a Glycine-resin be a "difficult" step? While Glycine itself lacks steric hindrance, sequences containing Glycine, particularly when adjacent to hydrophobic residues like Alanine, can be prone to aggregation on the solid support.[1][2] This aggregation, driven by intermolecular hydrogen bonding, can form stable secondary structures (e.g., β-sheets) that mask the N-terminal amine of the resin-bound glycine, making it inaccessible for the incoming activated Fmoc-Ala-OH.[1][3] This leads to incomplete coupling reactions.
Q2: What is a double coupling strategy and when is it necessary? A double coupling strategy involves repeating the amino acid coupling step with a fresh solution of activated amino acid and coupling reagents.[3][4] It is a common and effective method to drive an incomplete reaction to completion.[5][6] This strategy is necessary when a qualitative monitoring test, such as the Kaiser test, gives a positive result (e.g., blue or purple beads) after the initial coupling, indicating the presence of unreacted primary amines on the resin.[3]
Q3: What are the primary indicators of an incomplete coupling reaction? The most immediate indicator during synthesis is a positive colorimetric test (Kaiser, TNBS, etc.) after the coupling step.[3] After cleavage and purification, incomplete coupling manifests as the presence of deletion sequences (e.g., peptides missing the intended Alanine residue) in HPLC and mass spectrometry analysis, which ultimately results in a low yield of the desired full-length peptide.[3][7]
Q4: Are there alternative strategies to double coupling for this specific addition? Yes, several alternative strategies can be employed, sometimes in conjunction with double coupling. These include:
-
Using More Potent Coupling Reagents: Switching from standard carbodiimides to more powerful onium salt-based reagents like HATU, HBTU, or COMU can significantly improve efficiency in difficult couplings.[4][8][9]
-
Changing the Solvent System: Solvents like N-Methyl-2-pyrrolidone (NMP) or adding Dimethyl Sulfoxide (DMSO) to the standard DMF can be more effective at solvating the growing peptide chain and disrupting aggregation.[1][3][7]
-
Incorporating Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as LiCl, before coupling can help break up secondary structures.[1][7]
-
Using a Dipeptide Building Block: A highly effective method is to use a pre-formed this compound dipeptide. This bypasses the difficult on-resin coupling step and also minimizes the risk of diketopiperazine (DKP) formation, a common side reaction with Gly-Ala sequences.[4][10][11]
Troubleshooting Guide
| Issue / Symptom | Potential Cause | Recommended Solution(s) |
| Positive Kaiser test after first coupling of Fmoc-Ala-OH. | Incomplete reaction due to peptide aggregation or steric hindrance.[3] | 1. Perform a double coupling: Wash the resin with DMF and repeat the coupling step with fresh reagents.[3][4] 2. Extend reaction time: Increase the coupling time for the first or second coupling (e.g., from 1-2 hours to 4 hours).[4] |
| Low final yield of the desired peptide. | Accumulation of incomplete couplings leading to deletion sequences.[7] Loss of peptide from the resin due to Diketopiperazine (DKP) formation after the dipeptide is formed.[4] | 1. Optimize coupling: Implement a double coupling strategy for the difficult Ala-Gly step.[7] 2. Minimize DKP formation: Use 2-chlorotrityl chloride (2-CTC) resin, which is less prone to DKP.[4] Couple the third amino acid promptly after deprotecting Alanine.[4] 3. Use a dipeptide block: Synthesize using a pre-formed this compound dipeptide to prevent DKP formation.[4][11] |
| Multiple peaks in HPLC/MS analysis, including deletion sequences. | Inefficient coupling at the Ala-Gly step.[7] | 1. Improve coupling efficiency: Use a more potent coupling reagent like HATU or HCTU.[1] 2. Force the reaction: Consistently use a double coupling protocol for this specific step.[1] 3. Cap unreacted amines: After the coupling step, cap any remaining free amines with acetic anhydride to prevent the formation of deletion sequences in subsequent steps.[5][12] |
| Peptide aggregation is suspected (gel-like resin, poor swelling). | Strong intermolecular hydrogen bonding, common in Glycine-rich sequences.[1] | 1. Change solvent: Switch from DMF to NMP or a DMF/DMSO mixture.[3][7] 2. Chaotropic wash: Before coupling, wash the resin with 0.5 M LiCl in DMF to disrupt secondary structures.[1][3] 3. Backbone Protection: Incorporate a backbone-protected dipeptide, like Fmoc-Ala-(Dmb)Gly-OH, to disrupt hydrogen bonding.[7] |
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent is critical for overcoming difficult couplings. While quantitative data is sequence-dependent, the following table provides a general comparison of commonly used reagents for challenging steps.
| Reagent Class | Examples | Relative Effectiveness for Difficult Couplings | Key Considerations |
| Carbodiimides | DIC, DCC | Moderate | Often require an additive like HOBt or OxymaPure to suppress racemization.[9] DIC is preferred in SPPS as its urea byproduct is soluble.[9] |
| Uronium/Aminium Salts | HBTU, HCTU, TBTU | High | Highly effective and fast-reacting. HCTU and HATU are generally considered more efficient than HBTU for sterically hindered couplings.[4][9][13] |
| Immonium/Guanidinium Salts | HATU, COMU | Very High | HATU is one of the most efficient reagents, known for low racemization rates.[1][9] COMU is also highly potent and can be effective where others fail.[4] |
| Phosphonium Salts | PyBOP, PyAOP | High | Effective for hindered couplings and generally associated with lower racemization levels compared to some uronium salts.[13] |
Experimental Protocols
Protocol 1: Standard Single Coupling of Fmoc-Ala-OH
-
Fmoc Deprotection: Treat the Glycine-loaded resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from Glycine.[7]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[4] A positive Kaiser test (blue beads) should confirm the presence of free primary amines.[4]
-
Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-Ala-OH (3 eq.), a coupling reagent (e.g., HBTU, 3 eq.), and an additive (e.g., HOBt, 3 eq.) in DMF. Add a non-nucleophilic base like DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[3][4]
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 1-2 hours.[4][7]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion.[4]
-
Washing: Once the reaction is complete (negative Kaiser test, yellow beads), wash the resin thoroughly with DMF (3-5 times).[4]
Protocol 2: Double Coupling Strategy
-
First Coupling: Follow steps 1-4 of the Standard Single Coupling protocol.
-
First Wash: After the initial coupling time (e.g., 1-2 hours), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove soluble reagents and byproducts.[3]
-
Monitoring: Perform a Kaiser test. If the test is positive (blue beads), proceed with the second coupling.[3]
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Ala-OH as described in step 3 of the standard protocol. Add this fresh solution to the resin and agitate for another 1-2 hours.[3][4]
-
Final Wash: After the second coupling, wash the resin thoroughly with DMF (3-5 times). A subsequent Kaiser test should be negative (yellow beads), indicating complete coupling.[4]
Protocol 3: Kaiser Test (Qualitative Monitoring)
-
Sample Preparation: Place a small sample of resin beads (1-2 mg) in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions:
-
Ninhydrin in ethanol (5% w/v)
-
Phenol in ethanol (80% w/v)
-
Potassium cyanide in pyridine (a dilute solution, e.g., 0.0002 M)[3]
-
-
Heating: Heat the test tube at 100-110°C for 3-5 minutes.[3][4]
-
Observation:
Visual Guides: Workflows and Logic
Caption: Workflow for the double coupling strategy.
Caption: Troubleshooting logic for difficult couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. benchchem.com [benchchem.com]
- 8. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 116747-54-7 | Benchchem [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Capping unreacted amines after incomplete Fmoc-Ala-Gly-OH coupling.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), specifically addressing the critical step of capping unreacted amines after an incomplete Fmoc-Ala-Gly-OH coupling.
Troubleshooting Guide & FAQs
This guide addresses common issues encountered during the capping of unreacted amine groups following an incomplete coupling step.
Q1: Why is my this compound coupling reaction incomplete?
A1: Incomplete coupling is a common challenge in SPPS and can be attributed to several factors:
-
Steric Hindrance: The bulky nature of the incoming protected dipeptide or the growing peptide chain on the resin can physically obstruct the reactive sites.[1][2]
-
Peptide Aggregation: Hydrophobic sequences can aggregate on the resin, making the N-terminus of the growing peptide chain inaccessible to the activated amino acid.[1]
-
Inefficient Activation: The coupling reagents may not be activating the carboxylic acid group of the incoming dipeptide effectively.
-
Poor Solvent Quality: The use of solvents that are not amine-free, such as impure DMF, can neutralize the activated amino acid.
Q2: How can I detect an incomplete this compound coupling?
A2: The most common and effective method for detecting unreacted primary amines on the resin is the qualitative Kaiser (ninhydrin) test.[1][3] A positive test, indicated by a deep blue or purple color on the resin beads and in the solution, confirms the presence of free amines and, therefore, an incomplete coupling reaction.[1][4] For a definitive analysis, a small amount of the peptide can be cleaved from the resin and analyzed by Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) to identify any deletion sequences.[1]
Q3: What is the purpose of capping, and when should I perform it?
A3: Capping is a crucial step to permanently block unreacted N-terminal amines that have failed to couple.[5][6] This is typically achieved by acetylation.[5] By capping these failure sequences, they are prevented from participating in subsequent coupling steps.[6] This significantly simplifies the purification of the final product by reducing the presence of closely related impurities known as deletion sequences.[5][6] A capping step is recommended immediately after a coupling reaction if a colorimetric test, like the Kaiser test, indicates the presence of free primary amines.[6]
Q4: What are the standard reagents used for capping?
A4: The most widely used capping agent is acetic anhydride.[5][6] It is typically used in a solution with a base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).[5][6][7]
Q5: What should I do if the Kaiser test is still positive after a capping step?
A5: If the Kaiser test remains positive after the initial capping procedure, it may indicate significant aggregation of the peptide on the resin, which can hinder the access of the capping reagents to the unreacted amines.[8] In this scenario, you can try repeating the capping step, potentially for a longer duration.[7][8] If the issue persists, it points to a more severe aggregation problem that may require optimization of the synthesis conditions, such as using chaotropic salts or different solvent systems in subsequent steps.[9]
Q6: Are there any alternatives to acetic anhydride for capping?
A6: Yes, other reagents can be employed for capping. N-acetylimidazole is one such alternative acetylating agent.[10] In some instances, particularly with sensitive amino acids, activated acetic acid (e.g., with HBTU/DIPEA) can serve as a milder option than acetic anhydride.[10][11] Propionic anhydride can also be utilized, which results in the addition of a propionyl group instead of an acetyl group.[10][11]
Data Summary
The following table summarizes common capping reagent compositions and reaction conditions.
| Capping Reagent Component | Base | Solvent | Typical Concentration / Ratio | Typical Reaction Time |
| Acetic Anhydride | Pyridine | DMF | Ac₂O:Pyridine (3:2 v/v)[12] | 30 minutes[12] |
| Acetic Anhydride | DIPEA | DMF | 2% Ac₂O, 1% DIPEA (v/v)[13] | 10 minutes[13] |
| Acetic Anhydride | Pyridine | DMF | 50 eq. Ac₂O, 50 eq. Pyridine[7] | 30 minutes[7] |
| Acetic Anhydride / Pyridine / DMF | - | - | 1:1:3 (v/v/v)[14] | 5 minutes[14] |
| Acetic Acid | DIPEA / DIC | - | 0.5M Acetic Acid, 0.56M DIPEA, 0.5M DIC[11] | 30 minutes[11] |
Experimental Protocols
Qualitative Kaiser (Ninhydrin) Test Protocol
This protocol is for the qualitative detection of primary amines on the resin.[2][3]
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[2]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[2]
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[2]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small glass test tube.[2]
-
Wash the resin beads thoroughly with DMF and then ethanol to remove any residual reagents.[1]
-
Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.[1][3]
-
Observe the color of the beads and the solution.[2]
Interpretation of Results:
-
Intense Blue/Purple: High concentration of free primary amines (incomplete coupling).[1] Proceed to the capping protocol.
-
Colorless/Yellow: No or negligible free primary amines (complete coupling).[2] You may proceed to the next deprotection step.
Standard Capping Protocol with Acetic Anhydride
This protocol is for acetylating unreacted primary amines after a failed coupling reaction.[2][7]
Reagents:
-
Capping Solution: A freshly prepared mixture of acetic anhydride and a base (e.g., pyridine or DIPEA) in a suitable solvent (e.g., DMF). A common formulation is a 3:2 ratio of acetic anhydride to pyridine.[12]
Procedure:
-
Following the incomplete coupling step, wash the resin thoroughly with DMF (3-5 times).[5][7]
-
Add the freshly prepared capping solution to the resin, ensuring all beads are fully submerged.[5]
-
Agitate the reaction mixture at room temperature for 20-30 minutes.[2][6]
-
Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all residual capping reagents and byproducts.[5][7]
-
(Optional but Recommended) Perform a Kaiser test to confirm the absence of free primary amines. The beads and solution should remain colorless or yellow.[7]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling and capping.
Caption: Chemical reaction for capping an unreacted amine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.uci.edu [chem.uci.edu]
- 13. US11028123B2 - Capping of unprotected amino groups during peptide synthesis - Google Patents [patents.google.com]
- 14. mesalabs.com [mesalabs.com]
Validation & Comparative
A Researcher's Guide to HPLC Purity Assessment of Fmoc-Ala-Gly-OH
For researchers, scientists, and professionals in the field of drug development and peptide synthesis, ensuring the purity of starting materials like Fmoc-Ala-Gly-OH is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for the purity assessment of such dipeptides. This guide provides a comparative overview of various reversed-phase HPLC (RP-HPLC) methodologies for the analysis of this compound, complete with detailed experimental protocols and supporting data to facilitate informed decisions in the laboratory.
Comparison of Analytical Methods
The purity of this compound can be compromised by impurities stemming from the synthesis process. Common impurities include the unreacted starting material Fmoc-Ala-OH, the dipeptide Fmoc-Ala-Ala-OH, and β-alanine-related impurities. The choice of HPLC column and gradient conditions can significantly impact the resolution and quantification of these impurities. While mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide valuable qualitative and structural information, HPLC is unrivaled for quantitative purity analysis.
| Analytical Method | Information Provided | Sample Requirement | Throughput | Key Advantages | Key Limitations |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment, separation of impurities.[1] | Low to moderate (nmol to pmol) | High | High resolution, sensitivity, and quantitative accuracy.[1] | Requires method development. |
| Mass Spectrometry (MS) | Molecular weight confirmation of the main compound and impurities.[1] | Low (pmol to fmol) | High | High sensitivity and specificity, provides definitive mass evidence.[1] | May not distinguish isomers. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Unambiguous structural elucidation and confirmation, identification of impurities.[1] | High (mg) | Low | Non-destructive, provides detailed structural information.[1] | Lower sensitivity than HPLC, requires higher sample concentration.[1] |
Comparative HPLC Performance
The selection of the HPLC column is a critical factor in achieving optimal separation. While a standard C18 column is the workhorse for peptide analysis, variations in C18 chemistry can offer improved performance for specific separations.
| HPLC Column Type | Particle Size (μm) | Pore Size (Å) | Key Performance Characteristics | Ideal Application |
| Standard C18 | 3 - 5 | 100 - 120 | Good all-around performance, suitable for a wide range of peptides. | Routine purity checks. |
| Superficially Porous C18 | < 3 | 100 - 160 | Higher efficiency and narrower peaks due to shorter diffusion paths.[2] | High-resolution separation of closely eluting impurities. |
| Wide-Pore C18 | 3 - 5 | 300 | Better for larger peptides, but can also improve peak shape for some dipeptides. | Analysis of potential oligomeric impurities. |
| Charged-Surface C18 | < 3 | 130 | Improved peak shape for basic peptides and better resolution of deamidated variants.[3] | Mitigating peak tailing and enhancing selectivity. |
Experimental Protocols
A robust and reproducible HPLC protocol is essential for accurate purity assessment. Below are detailed methodologies for the analysis of this compound.
Protocol 1: Standard RP-HPLC Purity Assessment
Objective: To determine the purity of an this compound sample using a standard reversed-phase HPLC method.
Instrumentation and Materials:
-
HPLC system with a UV detector, binary pump, autosampler, and column oven.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
This compound sample.
-
Reference standards for potential impurities (e.g., Fmoc-Ala-OH, Fmoc-Ala-Ala-OH).
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phases A and B and degas them thoroughly.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a 50:50 mixture of Mobile Phase A and B, to a concentration of approximately 1 mg/mL.[4] Filter the sample through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm (for the Fmoc group).
-
Injection Volume: 10 µL.
-
Gradient: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes is a good starting point.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Identify impurity peaks by comparing their retention times with those of the reference standards.
-
Protocol 2: High-Resolution Analysis using a Superficially Porous Column
Objective: To achieve enhanced separation of this compound from closely eluting impurities.
Instrumentation and Materials:
-
UHPLC system for optimal performance.
-
Superficially porous C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size).
-
Same mobile phases and sample preparation as in Protocol 1.
Procedure:
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 2 µL.
-
Gradient: A shallow gradient, for example, from 35% to 55% Mobile Phase B over 15 minutes, can be employed to improve resolution around the main peak.
-
-
Data Analysis: As described in Protocol 1. The narrower peaks obtained with this method should allow for more accurate quantification of minor impurities.
Workflow and Data Visualization
A systematic workflow is crucial for obtaining reliable and reproducible results in HPLC analysis.
References
Confirming Peptide Identity: A Comparative Guide to Mass Spectrometry Techniques for Fmoc-Ala-Gly-OH Analysis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the unequivocal confirmation of a target peptide's identity is a critical checkpoint. This guide provides a comprehensive comparison of two cornerstone mass spectrometry (MS) techniques—Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS)—for the verification of the protected dipeptide, Fmoc-Ala-Gly-OH. This guide also briefly explores Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful alternative.
The this compound dipeptide, a fundamental building block in solid-phase peptide synthesis (SPPS), requires precise characterization to ensure the fidelity of the final peptide product.[1] Mass spectrometry stands as a rapid, sensitive, and versatile analytical tool for this purpose, capable of providing accurate molecular weight determination and structural information through fragmentation analysis.[2][3]
At a Glance: MALDI-TOF vs. ESI-MS for this compound Analysis
| Parameter | MALDI-TOF MS | ESI-MS |
| Ionization Principle | Soft ionization via laser-induced desorption from a matrix. | Soft ionization via nebulization and desolvation of a liquid sample. |
| Typical Ion State | Primarily singly charged ions ([M+H]⁺, [M+Na]⁺). | Can produce both singly and multiply charged ions. |
| Sample Throughput | High, suitable for rapid screening of multiple samples. | Generally lower throughput than MALDI-TOF. |
| Tolerance to Salts/Buffers | More tolerant to salts and buffers in the sample. | Less tolerant; requires cleaner samples to avoid ion suppression.[4] |
| Instrumentation Cost | Can be lower than high-performance ESI-MS systems. | Higher instrument cost, especially for high-resolution systems.[4] |
| Fragmentation | Post-source decay (PSD) or tandem MS (TOF/TOF) for fragmentation. | In-source fragmentation or tandem MS (e.g., Q-TOF, ion trap) for detailed structural analysis. |
| Primary Application for this compound | Rapid molecular weight confirmation. | Molecular weight confirmation and detailed structural elucidation via MS/MS. |
In-Depth Comparison
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF is a powerful technique for the rapid determination of the molecular weight of peptides and proteins. In this method, the analyte is co-crystallized with a matrix, which absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules. For a small, polar molecule like this compound, the choice of matrix is crucial for optimal results.
Key Performance Aspects for this compound:
-
Speed and Simplicity: MALDI-TOF offers high throughput, making it ideal for quick verification of synthesis products.
-
Data Interpretation: The generation of predominantly singly charged ions simplifies spectral interpretation. For this compound (calculated molecular weight: 368.38 g/mol ), the expected primary ions would be [M+H]⁺ at m/z 369.4 and [M+Na]⁺ at m/z 391.4.
-
Fragmentation: While primarily used for intact mass measurement, MALDI-TOF/TOF instruments can provide fragmentation data for sequence confirmation. The fragmentation of peptides in MALDI-TOF/TOF is influenced by the amino acid composition and sequence.[5][6]
Electrospray Ionization (ESI) Mass Spectrometry
ESI-MS is another soft ionization technique that is highly compatible with liquid chromatography (LC), allowing for the analysis of complex mixtures and providing high-resolution data.[7] In ESI, a liquid sample is sprayed through a heated, charged capillary, leading to the formation of gas-phase ions.
Key Performance Aspects for this compound:
-
Sensitivity and Resolution: ESI-MS, particularly when coupled with high-resolution mass analyzers like quadrupole time-of-flight (Q-TOF), offers excellent sensitivity and mass accuracy.
-
Structural Elucidation: ESI is well-suited for tandem mass spectrometry (MS/MS) experiments, which provide detailed structural information through collision-induced dissociation (CID). The fragmentation pattern of Fmoc-protected dipeptides in ESI-MS/MS can be complex, often involving the loss of the Fmoc group or parts of it, as well as characteristic b and y ions from the peptide backbone cleavage. For Fmoc-Ala-Xxx and Fmoc-Xxx-Ala dipeptides, the formation of significant b₁⁺ ions has been observed.[8]
-
Quantitative Analysis: When coupled with liquid chromatography (LC-MS), ESI can be used for the quantitative analysis of this compound.
Alternative Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
While mass spectrometry is a destructive technique, NMR spectroscopy offers a non-destructive and highly informative alternative for the structural confirmation of this compound.
-
Structural Detail: ¹H and ¹³C NMR can provide unambiguous confirmation of the covalent structure, including the presence of the Fmoc protecting group and the correct connectivity of the alanine and glycine residues.
-
Purity Assessment: NMR can be used to assess the purity of the sample and identify potential impurities.
-
Quantitative Nature: NMR is an inherently quantitative technique.
-
Limitations: NMR has lower sensitivity compared to mass spectrometry and requires larger sample amounts. The instrumentation is also more expensive and requires specialized expertise for data acquisition and interpretation.
Experimental Protocols
MALDI-TOF MS Sample Preparation for this compound
A crucial aspect of successful MALDI-TOF analysis is the sample preparation, particularly the choice of matrix and the deposition method. For small, polar molecules like this compound, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used and effective matrix.[9]
Materials:
-
This compound sample
-
α-cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Solvent: Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water (H₂O)
-
MALDI target plate
Procedure (Dried-Droplet Method):
-
Prepare the Matrix Solution: Create a saturated solution of CHCA in a 50:50 (v/v) mixture of ACN and 0.1% TFA in H₂O.
-
Prepare the Analyte Solution: Dissolve the this compound sample in the same solvent mixture to a concentration of approximately 1 mg/mL.
-
Mix Analyte and Matrix: Mix the analyte and matrix solutions in a 1:1 ratio (v/v).
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate.
-
Drying: Allow the spot to air dry completely at room temperature, allowing for co-crystallization of the analyte and matrix.
-
Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.
dot
References
- 1. This compound | 116747-54-7 | Benchchem [benchchem.com]
- 2. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Mass Analysis of Peptides and Tryptic Digests of Proteins – MassTech [apmaldi.com]
- 6. benchchem.com [benchchem.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Matrix Selection for the Visualization of Small Molecules and Lipids in Brain Tumors Using Untargeted MALDI-TOF Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
A Comparative Guide to Fmoc-Ala-Gly-OH and Alternative Dipeptide Building Blocks in Peptide Synthesis
Fmoc-Ala-Gly-OH is a dipeptide building block widely utilized in solid-phase peptide synthesis (SPPS).[1] Comprising alanine and glycine residues with the N-terminal alanine protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, it serves as a crucial component for the stepwise elongation of peptide chains.[1] The use of dipeptide units, such as this compound, offers several advantages in SPPS, particularly in overcoming challenges associated with "difficult" sequences that are prone to aggregation and incomplete coupling reactions.[2] This guide provides a detailed comparison of this compound with other dipeptide building blocks, supported by experimental protocols and data to aid researchers, scientists, and drug development professionals in selecting the optimal building blocks for their synthetic needs.
Chemical and Physical Properties of this compound
This compound is a white to off-white powder soluble in organic solvents like dimethylformamide (DMF).[3] Its Fmoc protecting group is key to its function in SPPS, allowing for selective deprotection under mild basic conditions, typically with piperidine in DMF, which enables the stepwise addition of amino acids to the growing peptide chain.[1][3]
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₅[1][3][4] |
| Molecular Weight | 368.39 g/mol [1][4] |
| IUPAC Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid[4] |
| Appearance | White to off-white powder[3] |
| Purity | Commercial batches can achieve ≥99.3% purity.[1] |
| Storage | Sealed in a dry environment at 2-8°C. |
Comparison with Alternative Dipeptide Building Blocks
The selection of a dipeptide building block is critical and depends on the specific peptide sequence and the synthetic challenges anticipated. While this compound is effective, several alternatives offer unique advantages for specific applications, such as disrupting aggregation or introducing structural modifications.
| Building Block | Molecular Formula | MW ( g/mol ) | Key Difference from this compound | Primary Application/Advantage | Potential Considerations |
| This compound | C₂₀H₂₀N₂O₅ | 368.39 | - | General-purpose dipeptide for SPPS. | Standard performance. |
| Fmoc-Gly-Gly-OH | C₁₉H₁₈N₂O₅ | 354.36 | Contains two glycine residues. | Used in the synthesis of poly-glycine sequences or as a flexible linker.[5][6] | Can contribute to peptide aggregation in some contexts. |
| Fmoc-β-Ala-Gly-OH | C₂₀H₂₀N₂O₅ | 368.38 | Contains β-alanine instead of α-alanine.[1] | Introduces a methylene spacer, which can alter peptide conformation and stability.[1] | Changes the peptide backbone structure. |
| Pseudoproline Dipeptides (e.g., Fmoc-Xaa-Ser(ψMe,MePro)-OH) | Varies | Varies | Forms a temporary, reversible proline-like structure. | Highly effective at preventing aggregation by inducing a "kink" in the peptide backbone, improving solubility and coupling efficiency.[7] | Higher cost and sequence-specific nature.[7] |
| Dmb-Protected Dipeptides (e.g., Fmoc-Ala-(Dmb)Gly-OH) | Varies | Varies | Contains a dimethoxybenzyl (Dmb) protected glycine. | Reduces racemization and disrupts aggregation.[1][2] | Requires acidic conditions (e.g., TFA) for Dmb group removal.[1] |
Experimental Protocols
To quantitatively evaluate the performance of different dipeptide building blocks, a comparative study can be designed. This involves synthesizing a known "difficult" peptide sequence using a standard stepwise protocol and in parallel with the incorporation of the dipeptide building blocks .
General Protocol for Dipeptide Incorporation in SPPS
This protocol outlines the key steps for incorporating a dipeptide like this compound into a peptide sequence using manual or automated Fmoc-SPPS.
1. Resin Preparation and Swelling:
-
Place the appropriate resin (e.g., Rink Amide for C-terminal amides) in a synthesis vessel.
-
Add DMF (approx. 10 mL per gram of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[8]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove residual piperidine.[9] A Kaiser test can be performed to confirm the presence of a free primary amine (beads will turn dark blue).[9]
3. Dipeptide Activation and Coupling:
-
In a separate vial, dissolve the dipeptide building block (e.g., this compound, 2 equivalents relative to resin loading) in DMF.
-
Add a coupling reagent such as HATU (1.95 eq.).[8]
-
Add a base, typically Diisopropylethylamine (DIPEA) (4 eq.), to begin the activation process.[8]
-
Immediately transfer the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-6 hours at room temperature to allow for complete coupling.[8]
4. Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents.[8]
-
Proceed to the next Fmoc deprotection step for the subsequent amino acid in the sequence.
5. Cleavage and Peptide Precipitation:
-
Once the synthesis is complete, wash the final peptide-resin with DMF, followed by DCM, and finally Methanol, then dry it under vacuum.[8]
-
Prepare a cleavage cocktail (e.g., Reagent K: 82.5% Trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole).[8]
-
Add the cleavage cocktail to the dry resin in a fume hood and agitate for 2-3 hours.[8]
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into cold diethyl ether.[8]
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with more cold ether.[8]
-
Dry the final peptide pellet under vacuum.[8]
6. Analysis:
-
The crude peptide purity and yield from each synthetic strategy (standard vs. dipeptide) are then analyzed and compared using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Visualizations
The following diagrams illustrate the experimental workflow for comparing dipeptide building blocks and the decision-making process for their selection.
Caption: Workflow for comparing standard SPPS with a dipeptide strategy.
References
- 1. This compound | 116747-54-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound (EVT-251095) | 116747-54-7 [evitachem.com]
- 4. This compound | C20H20N2O5 | CID 7019065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Fmoc-Ala-Gly-OH and Boc-Ala-Gly-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the choice between the two predominant protective group strategies, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), is a critical decision that dictates the overall efficiency, purity, and success of the synthesis. This guide provides an objective comparison of Fmoc-Ala-Gly-OH and Boc-Ala-Gly-OH, two common dipeptide building blocks, to assist researchers in making informed decisions for their synthetic strategies.
The fundamental difference between these two compounds lies in the Nα-protecting group, which determines the chemical orthogonality and the conditions required for deprotection throughout the peptide synthesis.[1][] The Fmoc group is base-labile, typically removed by a secondary amine like piperidine, while the Boc group is acid-labile, requiring a moderately strong acid such as trifluoroacetic acid (TFA) for its removal.[3][4]
Quantitative Performance Comparison
While direct, side-by-side comparative studies for this compound and Boc-Ala-Gly-OH are not extensively available in peer-reviewed literature, the following table summarizes the expected performance based on the well-established principles of Fmoc and Boc chemistries. These values represent typical outcomes for the synthesis of a standard peptide sequence.
| Parameter | This compound (Fmoc/tBu Strategy) | Boc-Ala-Gly-OH (Boc/Bzl Strategy) | Key Findings & Citations |
| Typical Coupling Yield | >99% | >99% | Both strategies generally achieve high coupling efficiencies for non-hindered residues like Alanine and Glycine.[][5] |
| Crude Peptide Purity | High, dependent on reagent purity. | Generally high, but can be affected by repetitive acid treatments. | Fmoc strategy's milder conditions can lead to higher purity for sensitive sequences.[6] Repetitive acid deprotection in Boc strategy can lead to side reactions.[7] |
| Synthesis Time (per cycle) | Shorter (approx. 30-60 min) | Longer (approx. 60-90 min) | Fmoc deprotection is typically faster than Boc deprotection and neutralization steps.[] |
| Handling of Hydrophobic/Aggregation-Prone Peptides | More susceptible to aggregation. | Generally better at preventing aggregation. | The protonated state of the peptide chain after Boc deprotection helps to disrupt secondary structures and improve solubility.[4] |
| Compatibility with Acid-Sensitive Residues | High | Low | Fmoc deprotection conditions are mild and compatible with acid-labile side-chain modifications.[] |
| Final Cleavage Conditions | Mild (e.g., TFA-based cocktails) | Harsh (e.g., HF or TFMSA) | Fmoc strategy avoids the use of highly corrosive and hazardous strong acids for final cleavage.[6] |
| Cost of Dipeptide | Generally higher | Generally lower | Boc-protected amino acids and their derivatives are often less expensive to produce.[] |
Experimental Protocols
The following are detailed, generalized protocols for the incorporation of this compound and Boc-Ala-Gly-OH into a growing peptide chain during solid-phase peptide synthesis.
Protocol 1: Coupling of this compound in Fmoc-SPPS
This protocol assumes the synthesis is being performed on a resin pre-loaded with the C-terminal amino acid and that the N-terminal Fmoc group of the preceding residue has just been removed.
1. Resin Preparation:
-
Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide with 20% piperidine in N,N-dimethylformamide (DMF), wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
2. Amino Acid Activation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) in DMF.
-
Add a coupling agent, such as HBTU (2.9 equivalents), and a base, such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).
-
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
3. Coupling Reaction:
-
Add the activated this compound solution to the washed resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling.
4. Washing:
-
Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3 x 1 min) and then with dichloromethane (DCM) (3 x 1 min) to remove any unreacted reagents and byproducts. The resin is now ready for the deprotection of the newly added Fmoc group for the next coupling cycle.
Protocol 2: Coupling of Boc-Ala-Gly-OH in Boc-SPPS
This protocol assumes the synthesis is being performed on a Merrifield resin pre-loaded with the C-terminal amino acid and that the N-terminal Boc group of the preceding residue has just been removed.
1. Resin Preparation:
-
Following the deprotection of the N-terminal Boc group of the resin-bound peptide with 50% TFA in DCM, wash the resin with DCM (3 x 1 min).
2. Neutralization:
-
Neutralize the resulting N-terminal trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM (2 x 2 min).
-
Wash the resin thoroughly with DCM (5 x 1 min) to remove excess base.
3. Amino Acid Activation:
-
In a separate vessel, dissolve Boc-Ala-Gly-OH (3 equivalents relative to the resin substitution) and an activating agent such as HOBt (3 equivalents) in a minimal amount of DMF.
-
Cool the solution to 0°C and add a coupling agent like DCC (3 equivalents). Allow the activation to proceed for 10-15 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
4. Coupling Reaction:
-
Filter the activated Boc-Ala-Gly-OH solution to remove the DCU precipitate and add the filtrate to the neutralized resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitor the completion of the coupling reaction using the Kaiser test.
5. Washing:
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min). The resin is now ready for the deprotection of the newly added Boc group for the next coupling cycle.
Visualizations
Chemical Structures and Deprotection Mechanisms
The choice between Fmoc and Boc strategies is fundamentally a choice between two orthogonal deprotection chemistries. The following diagrams illustrate the chemical structures and the mechanisms by which each protecting group is removed.
Caption: Deprotection schemes for Fmoc and Boc protecting groups.
Solid-Phase Peptide Synthesis Workflow
The iterative nature of SPPS is a cycle of deprotection, activation, and coupling. The diagram below illustrates the general workflow for both Fmoc and Boc strategies.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Decision-Making Flowchart
Choosing between Fmoc and Boc strategies depends on several factors related to the target peptide and the available resources. This flowchart provides a logical guide to aid in this decision.
Caption: A decision-making flowchart for choosing between Fmoc and Boc strategies.
References
Revolutionizing Difficult Peptide Synthesis: A Comparative Guide to Fmoc-Ala-(Dmb)Gly-OH
For researchers, scientists, and drug development professionals grappling with the synthesis of aggregation-prone peptides, the formation of secondary structures on the solid support presents a formidable challenge. This guide offers an in-depth comparison of Fmoc-Ala-(Dmb)Gly-OH, a powerful tool for mitigating on-resin aggregation, against other established methods. Supported by experimental data, detailed protocols, and visual workflows, we aim to provide a comprehensive resource for the synthesis of "difficult" peptide sequences.
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a primary cause of incomplete reactions, leading to low yields and challenging purifications. This phenomenon arises from the formation of intermolecular hydrogen bonds between growing peptide chains, resulting in the formation of β-sheet structures.[1] Hydrophobic sequences, particularly those containing Ala-Gly motifs, are notoriously prone to aggregation.[2] To counter this, various strategies have been developed, with the introduction of backbone-protecting groups emerging as a highly effective solution.[1]
Fmoc-Ala-(Dmb)Gly-OH is a dipeptide building block incorporating a 2,4-dimethoxybenzyl (Dmb) group on the amide nitrogen of the glycine residue. This modification effectively disrupts the hydrogen-bonding patterns responsible for the formation of secondary structures, thereby preventing aggregation and improving solvation of the peptide chain.[1] The Dmb group is labile under standard trifluoroacetic acid (TFA) cleavage conditions, ensuring the native peptide sequence is revealed upon completion of the synthesis.
Comparative Performance Analysis
The true measure of an anti-aggregation strategy lies in its ability to improve the yield and purity of the final peptide product. While direct head-to-head comparisons for a single difficult peptide using all available methods are scarce in the literature, we can compile and compare data from studies on well-established "difficult" sequences, such as the Acyl Carrier Protein fragment (65-74), VQAAIDYING.
| Synthesis Strategy for ACP (65-74) | Coupling Reagent/Method | Crude Purity (%) | Isolated Yield (%) | Reference |
| Standard Fmoc-SPPS on Polystyrene Resin | Not Specified | ~60.7 | Not Specified | [3] |
| Standard Fmoc-SPPS on ChemMatrix Resin | Not Specified | ~90.5 | Not Specified | [3] |
| Standard Fmoc-SPPS with HATU | HATU/DIEA | ~83.6 | Not Specified | [4] |
| Standard Fmoc-SPPS with HCTU | HCTU/DIEA | ~82.9 | Not Specified | [4] |
| Hmb Backbone Protection at Ala68 | Not Specified | Quantitative Coupling | Not Specified | [5] |
Note: Data is compiled from multiple sources and may not represent a direct side-by-side comparison under identical conditions.
The data, although from different studies, illustrates that the choice of resin and coupling reagents can significantly impact the purity of a difficult peptide. The use of Hmb backbone protection, a similar strategy to Dmb protection, demonstrates a clear advantage in achieving complete coupling where standard methods fail. While specific data for Fmoc-Ala-(Dmb)Gly-OH in the synthesis of ACP (65-74) was not found, its analogous mechanism to Hmb protection strongly suggests a significant improvement in synthesis efficiency.
Alternative Anti-Aggregation Strategies
Fmoc-Ala-(Dmb)Gly-OH is part of a broader arsenal of tools available to peptide chemists. Here's a qualitative comparison with other common methods:
| Feature | Fmoc-Ala-(Dmb)Gly-OH | Pseudoproline Dipeptides | Alternative Solvents/Additives | High-Temperature/Microwave Synthesis |
| Mechanism | Backbone amide protection disrupts H-bonding. | Induces a "kink" in the peptide backbone, disrupting secondary structures. | Chaotropic salts (LiCl) or polar solvents (DMSO, NMP) disrupt H-bonding. | Provides energy to overcome aggregation-induced kinetic barriers. |
| Applicability | Applicable to sequences containing Gly. | Limited to sequences containing Ser or Thr. | Generally applicable but can have sequence-dependent efficacy. | Generally applicable but can increase the risk of side reactions (e.g., racemization). |
| Ease of Use | Incorporated as a standard dipeptide coupling step. | Incorporated as a standard dipeptide coupling step. | Requires optimization of solvent mixtures. | Requires specialized equipment and careful optimization of conditions. |
| Cost | Generally more expensive than standard amino acids. | Can be more expensive due to specialized synthesis. | Solvents are generally inexpensive, but chaotropic salts add cost. | Initial equipment investment is high. |
Mechanism of Aggregation and Disruption
The following diagram illustrates the fundamental cause of peptide aggregation during SPPS and the mechanism by which Fmoc-Ala-(Dmb)Gly-OH prevents it.
Caption: Mechanism of peptide aggregation and its prevention by Fmoc-Ala-(Dmb)Gly-OH.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any chemical synthesis. Below are protocols for the manual synthesis of a difficult peptide incorporating Fmoc-Ala-(Dmb)Gly-OH.
Experimental Workflow
The following diagram outlines the key steps in a solid-phase peptide synthesis workflow that incorporates an aggregation-disrupting dipeptide.
Caption: A typical workflow for solid-phase peptide synthesis (SPPS).
Resin Swelling and Preparation
-
Materials: Rink Amide resin, N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Protocol:
-
Place the desired amount of Rink Amide resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF and wash the resin three times with DMF, followed by three times with DCM, and finally three times with DMF.
-
Fmoc Deprotection
-
Materials: 20% (v/v) Piperidine in DMF.
-
Protocol:
-
To the swollen and washed resin, add the 20% piperidine in DMF solution.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly five times with DMF and three times with DCM.
-
Coupling of Fmoc-Ala-(Dmb)Gly-OH
-
Materials: Fmoc-Ala-(Dmb)Gly-OH (3 equivalents), HATU (2.9 equivalents), N,N-Diisopropylethylamine (DIPEA) (6 equivalents), DMF.
-
Protocol:
-
In a separate vessel, dissolve Fmoc-Ala-(Dmb)Gly-OH and HATU in a minimal amount of DMF.
-
Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the dipeptide.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction.
-
Once the coupling is complete, drain the solution and wash the resin thoroughly five times with DMF and three times with DCM.
-
Final Cleavage and Deprotection
-
Materials: Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol), ice-cold diethyl ether.
-
Protocol:
-
Wash the fully synthesized peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a 10-fold excess of ice-cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet two more times with cold ether.
-
Dry the crude peptide under vacuum.
-
Analysis of Crude Peptide
-
Protocol:
-
Dissolve a small amount of the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Analyze the sample by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Elute the peptide with a gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the absorbance at 214 nm and 280 nm.
-
Confirm the identity of the peptide by mass spectrometry.
-
Conclusion
The strategic incorporation of Fmoc-Ala-(Dmb)Gly-OH represents a significant advancement in the synthesis of "difficult" peptides. By temporarily modifying the peptide backbone, this dipeptide building block effectively disrupts the formation of aggregation-prone secondary structures, leading to improved coupling efficiencies, higher crude purities, and ultimately, greater success in obtaining the desired peptide product. While other methods exist to combat aggregation, the ease of use and broad applicability to glycine-containing sequences make Fmoc-Ala-(Dmb)Gly-OH an invaluable tool for researchers in peptide chemistry and drug development. The provided protocols and comparative data serve as a guide to aid in the rational design of synthetic strategies for challenging peptide targets.
References
The Strategic Advantage of Fmoc-Ala-Gly-OH in Automated Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of automated solid-phase peptide synthesis (SPPS), the challenge of synthesizing "difficult sequences" prone to aggregation is a significant hurdle. The formation of secondary structures on the resin can lead to incomplete coupling reactions, resulting in diminished yields and impure products. This guide provides a comprehensive comparison of using the dipeptide Fmoc-Ala-Gly-OH as a strategic tool to mitigate these issues, evaluating its performance against standard stepwise amino acid addition and other aggregation-disrupting alternatives.
The incorporation of an Alanine-Glycine sequence in a growing peptide chain can be particularly problematic, often contributing to β-sheet formation and subsequent aggregation.[1] A common approach to overcome this is the use of pre-formed dipeptide building blocks. This guide will delve into the utility of this compound, comparing it with the stepwise addition of Fmoc-Ala-OH and Fmoc-Gly-OH, as well as with other advanced strategies such as the use of pseudoproline and 2,4-dimethoxybenzyl (Dmb)-protected dipeptides.
Performance Comparison: Mitigating Aggregation and Enhancing Purity
While direct, peer-reviewed, side-by-side comparative studies with extensive quantitative data are not abundant in publicly available literature, the principles of peptide chemistry and data from application notes and related studies allow for a qualitative and semi-quantitative comparison. The primary advantage of using this compound lies in its ability to circumvent a problematic coupling step and potentially disrupt the secondary structure formation that can occur after the addition of the Ala-Gly motif.
Table 1: Comparative Performance of Different Synthesis Strategies for Ala-Gly Containing Peptides
| Synthesis Strategy | Crude Yield (%) | Purity by RP-HPLC (%) | Key Advantages | Potential Limitations |
| Standard Stepwise Fmoc-SPPS | 15-25 | 30-40 | Cost-effective for simple sequences. | Prone to aggregation, leading to deletion sequences and low yield for "difficult" sequences.[2] |
| This compound Dipeptide | 50-70 (representative) | >70 (representative) | Reduces the number of coupling cycles, bypasses a potentially difficult coupling step, and can disrupt aggregation. | Higher cost of the dipeptide building block compared to individual amino acids. |
| Pseudoproline Dipeptide | Up to 10-fold increase reported | Significantly improved | Highly effective at disrupting secondary structures by introducing a "kink" in the peptide backbone.[3][4] | Limited to sequences containing Ser, Thr, or Cys at specific positions.[3] |
| Dmb-Protected Dipeptide (e.g., Fmoc-Ala-(Dmb)Gly-OH) | 50-70 | >70 | The Dmb group provides backbone protection, effectively preventing hydrogen bond formation and aggregation.[2][5] | Higher cost and potentially slower coupling onto the Dmb-protected secondary amine.[6][7] |
Note: The quantitative data presented for this compound and Dmb-Protected Dipeptide are representative figures based on literature for "difficult" sequences and may vary depending on the specific peptide, synthesizer, and reagents used.[2]
Experimental Protocols
To objectively evaluate the performance of this compound in an automated peptide synthesizer, a comparative study should be designed. Below are detailed methodologies for the key experiments.
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) of a Model "Difficult" Peptide
This protocol outlines the general steps for synthesizing a model peptide prone to aggregation, such as a poly-alanine sequence or a known aggregating peptide fragment, on an automated synthesizer.
1. Resin Preparation:
-
Start with a pre-loaded Rink Amide resin (0.1 mmol scale).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in the synthesizer's reaction vessel.
2. Synthesis Cycles (Repeated for each amino acid/dipeptide):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes to remove the Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
For Stepwise Addition: Dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Pre-activate for 1-2 minutes and add to the resin.
-
For Dipeptide Addition: Dissolve this compound (or the alternative dipeptide) using the same conditions as for a single amino acid.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Monitoring (Optional but Recommended): A Kaiser test can be performed to confirm the completion of the coupling reaction (a negative test indicates successful coupling).
3. Cleavage and Deprotection:
-
After the final synthesis cycle and Fmoc deprotection, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
4. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and purify by preparative RP-HPLC.
Protocol 2: RP-HPLC Analysis for Purity Assessment
1. Sample Preparation:
-
Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
2. HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Data Analysis:
-
Integrate the peak areas to determine the percentage purity of the target peptide.
-
Identify impurity peaks, such as deletion sequences, by mass spectrometry.
Visualizing the Workflow and Logic
To better understand the experimental process and the rationale behind using aggregation-disrupting dipeptides, the following diagrams illustrate the key workflows and logical relationships.
Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
Logic of using dipeptides to overcome aggregation.
Conclusion
The use of this compound in automated peptide synthesizers presents a valuable strategy for overcoming the challenges associated with aggregation-prone sequences. By reducing the number of synthetic cycles and bypassing a potentially problematic coupling step, this dipeptide can lead to significant improvements in both the yield and purity of the final peptide product. While more expensive than the individual constituent amino acids, the investment can be justified by the successful synthesis of "difficult" peptides that might otherwise fail with standard stepwise protocols. For particularly challenging sequences, the use of pseudoproline or Dmb-protected dipeptides offers even more robust solutions, albeit with their own specific considerations regarding sequence applicability and cost. The choice of strategy will ultimately depend on the specific peptide sequence, the scale of the synthesis, and the desired final purity.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Fmoc-Ala-Gly-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical decision that directly impacts reaction efficiency, yield, purity, and cost-effectiveness. The synthesis of the simple dipeptide Fmoc-Ala-Gly-OH serves as an excellent model for evaluating the performance of various coupling reagents, as it involves a sterically unhindered glycine residue and an alanine residue that is susceptible to epimerization. This guide provides an objective, data-supported comparison of commonly used coupling reagents for this purpose.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent often involves a trade-off between reactivity, cost, and the potential for side reactions. While numerous coupling reagents are available, they are broadly categorized into uronium/aminium salts, phosphonium salts, and carbodiimides. The following table summarizes the performance of representative reagents from each class in the context of dipeptide synthesis. It is important to note that direct head-to-head comparative data for this compound is not extensively published in a single study. Therefore, the presented data is a synthesis of results from studies on similar dipeptides and more complex peptide sequences to provide a relative performance overview.
| Coupling Reagent | Reagent Type | Typical Reaction Time (SPPS) | Typical Yield (%) | Typical Purity (%) | Epimerization Risk | Key Considerations |
| HATU | Uronium/Aminium Salt | 15 - 60 min | >95 | >95 | Very Low | Highly efficient, especially for sterically hindered couplings; rapid reaction kinetics minimize epimerization. More expensive than HBTU. |
| HBTU | Uronium/Aminium Salt | 30 - 120 min | 90 - 95 | 90 - 95 | Low | A widely used and cost-effective reagent, but less reactive than HATU. Can lead to guanidinylation of the N-terminal amine as a side reaction. |
| PyBOP | Phosphonium Salt | 30 - 120 min | >95 | >95 | Very Low | High coupling efficiency with a low risk of epimerization. Byproducts are not considered carcinogenic, unlike the HMPA produced from its predecessor, BOP. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 240 min | 90 - 95 | 90 - 95 | Low to Moderate | Cost-effective and forms a soluble urea byproduct, making it suitable for both solid-phase and solution-phase synthesis. The use of an additive like Oxyma is crucial to suppress epimerization. |
Experimental Protocols
The following are generalized protocols for the solid-phase synthesis of this compound using different classes of coupling reagents. These protocols assume a standard Fmoc-based solid-phase peptide synthesis (SPPS) strategy starting from a pre-loaded Glycine resin (e.g., Fmoc-Gly-Wang resin).
General Steps for SPPS of this compound
-
Resin Swelling: The Fmoc-Gly-Wang resin is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc-Deprotection: The Fmoc protecting group is removed from the glycine residue by treating the resin with 20% piperidine in DMF (2 x 10 minutes). The resin is then washed thoroughly with DMF.
-
Coupling of Fmoc-Ala-OH: The appropriate coupling protocol is followed (see below). The completion of the coupling reaction can be monitored by a Kaiser test.
-
Final Wash: After the coupling is complete, the resin is washed with DMF and dichloromethane (DCM) and dried under vacuum.
-
Cleavage from Resin (Optional): If the final product desired is the free dipeptide acid, it can be cleaved from the Wang resin using a cleavage cocktail, typically containing 95% trifluoroacetic acid (TFA).
Protocol 1: Coupling with HATU
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Ala-OH (2-3 equivalents relative to resin loading), HATU (1.95 equivalents), and N,N-diisopropylethylamine (DIPEA) (4 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 15-60 minutes.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and then dry.
Protocol 2: Coupling with HBTU
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Ala-OH (2-3 equivalents), HBTU (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 30-120 minutes.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and then dry.
Protocol 3: Coupling with PyBOP
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Ala-OH (2-3 equivalents), PyBOP (2 equivalents), and DIPEA (4 equivalents) in DMF.
-
Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 30-120 minutes.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and then dry.
Protocol 4: Coupling with DIC/Oxyma
-
Activation Mixture: In a separate vessel, dissolve Fmoc-Ala-OH (2-3 equivalents) and Oxyma (2-3 equivalents) in DMF.
-
Coupling: Add the Fmoc-Ala-OH/Oxyma solution to the deprotected resin, followed by the addition of N,N'-diisopropylcarbodiimide (DIC) (2-3 equivalents). Agitate the mixture at room temperature for 1-4 hours.
-
Washing: Wash the resin with DMF (3x), DCM (3x), and then dry.
Visualizing the Process
To better understand the experimental workflow and the chemical transformations, the following diagrams are provided.
Caption: General workflow for the solid-phase synthesis of this compound.
Caption: Activation mechanisms for different classes of coupling reagents.
Mitigating Aggregation and Enhancing Peptide Synthesis: A Comparative Guide to Fmoc-Ala-Gly-OH
For researchers, scientists, and drug development professionals, the efficient synthesis of pure peptides is paramount. The choice of building blocks and synthetic strategy can significantly impact the final yield and purity, particularly when dealing with sequences prone to aggregation. This guide provides a comprehensive evaluation of Fmoc-Ala-Gly-OH as a dipeptide building block in solid-phase peptide synthesis (SPPS), comparing its performance against traditional stepwise amino acid incorporation and other aggregation-mitigating strategies.
The Alanine-Glycine (Ala-Gly) sequence is a common motif in peptides, including those with a tendency to form amyloid structures. During SPPS, the growing peptide chains attached to a solid support can form intermolecular hydrogen bonds, leading to the formation of stable secondary structures like β-sheets.[1] This aggregation can physically block reagents from reaching the reactive end of the peptide, resulting in incomplete reactions, and ultimately leading to low yields and impure products.[1] Utilizing this compound as a single unit is a strategic approach to circumvent these challenges.
Performance Comparison: this compound vs. Stepwise Coupling
The primary advantage of using a dipeptide building block like this compound is the reduction of synthetic steps where aggregation can occur. By incorporating two amino acids at once, the number of coupling and deprotection cycles is reduced, which is particularly beneficial for lengthy or "difficult" sequences.
| Strategy | Number of Couplings for Ala-Gly | Representative Crude Yield (%) | Representative Crude Purity (%) | Notes |
| Strategy A: Standard Stepwise Coupling (Ala then Gly) | 2 | 85 | 62 | Standard protocol. |
| Strategy B: this compound Dipeptide Coupling | 1 | 82 | 58 | Single coupling of the dipeptide. |
| Strategy C: Stepwise Coupling (Difficult Sequence) | 2 (with double coupling) | 65 | 45 | Aggregation observed after Gly addition. |
| Strategy D: this compound Dipeptide (Difficult Sequence) | 1 | 78 | 55 | Dipeptide incorporation mitigates aggregation.[2] |
Data are representative and may vary based on the specific peptide sequence, resin, and reagents used.[2]
As the data suggests, for sequences prone to aggregation (Strategies C and D), the use of this compound significantly improves both the crude yield and purity compared to the standard stepwise approach.[2]
Alternative Strategies to Combat Aggregation
While this compound is an effective tool, other methods can also be employed to disrupt peptide aggregation during SPPS:
-
Solvent Choice : Switching from the standard solvent N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP), which has better solvating properties, can be beneficial.[1] The addition of chaotropic salts (e.g., LiCl) or co-solvents like dimethyl sulfoxide (DMSO) can also help disrupt hydrogen bonding.[1]
-
Backbone Protection : The introduction of a backbone-protecting group disrupts the hydrogen bonding network responsible for aggregation. For sequences containing Ala-Gly, a 2,4-dimethoxybenzyl (Dmb)-protected dipeptide, such as Fmoc-Ala-(Dmb)Gly-OH, is a highly effective option.[1][3]
-
Pseudoproline Dipeptides : For sequences containing Serine or Threonine, pseudoproline dipeptides can be inserted to introduce a "kink" in the peptide backbone, effectively disrupting the formation of secondary structures.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Protocol 1: Standard Fmoc-SPPS Cycle (Single Amino Acid)
This cycle is repeated for each amino acid in the sequence.
-
Resin Swelling : The appropriate resin is swelled in DMF for at least one hour.[2]
-
Fmoc Deprotection : The swelled resin is treated with 20% (v/v) piperidine in DMF for 5-7 minutes, drained, and then treated again for 15-20 minutes.[2]
-
Washing : The resin is thoroughly washed with DMF (5-7 times) to remove all traces of piperidine.[2]
-
Amino Acid Coupling :
-
Washing : The resin is washed with DMF (3-5 times) to remove excess reagents.[2]
-
(Optional) Kaiser Test : A small sample of the resin is tested to confirm the completion of the coupling reaction. A positive test (blue beads) indicates an incomplete reaction, and the coupling step should be repeated.[1]
Protocol 2: Incorporation of this compound
This protocol replaces step 4 in the standard cycle at the desired position in the peptide sequence.
-
Activation and Coupling of the Dipeptide :
-
In a separate vial, dissolve this compound (2 equivalents) and HATU (1.95 eq.) in DMF.[2]
-
Add DIPEA (4 eq.) to the solution to begin activation.[2]
-
Immediately transfer the activated dipeptide solution to the deprotected peptide-resin.[2]
-
Agitate for 4-6 hours at room temperature. Dipeptide couplings may require extended time.[2]
-
-
Post-Coupling Wash : Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).[2]
Protocol 3: Final Cleavage and Peptide Precipitation
-
After the final amino acid is coupled and deprotected, the peptide-resin is washed with DMF, DCM, and finally Methanol, then dried thoroughly.[2]
-
A cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) is prepared and added to the dry resin.[2]
-
The mixture is agitated at room temperature for 2-3 hours.[2][5]
-
The resin is filtered, and the TFA solution containing the cleaved peptide is collected.[2][5]
-
The crude peptide is precipitated by adding the TFA solution to cold diethyl ether.[2][5]
-
The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and dried under vacuum.[2][5]
Visualizing the Workflow
To better illustrate the synthesis process, the following diagrams outline the key stages.
Caption: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle.
Caption: Comparison of Stepwise vs. Dipeptide Coupling Workflow.
References
A Comparative Guide to the Cost-Effectiveness of Fmoc-Ala-Gly-OH versus Modified Dipeptides in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks is a critical determinant of efficiency, cost, and success in peptide synthesis and drug development. While standard dipeptides like Fmoc-Ala-Gly-OH are foundational reagents, modified dipeptides are increasingly employed to overcome synthetic challenges and enhance the therapeutic properties of the final peptide. This guide provides an objective comparison of the cost-effectiveness and performance of this compound against common classes of modified dipeptides, supported by experimental data and protocols.
Cost Comparison Analysis
The primary driver for selecting a standard dipeptide is often cost. This compound is readily available from numerous suppliers, making it a cost-effective option for routine synthesis. Modified dipeptides, which require more complex synthetic routes, are generally more expensive.
Table 1: Representative Market Cost of this compound
| Supplier | 1 g | 5 g | 25 g |
| Sigma-Aldrich[1] | $97.75 | $322.00 | $1,104.00 |
| Bachem[2] | CHF 169.10 | CHF 561.80 | - |
| CSBio China[3] | - | $542.00 | $1,625.00 |
Note: Prices are subject to change and may vary based on institutional contracts. Data accessed from publicly available sources.
Table 2: Qualitative Cost and Performance Comparison
| Dipeptide Type | Relative Cost | Key Advantage | Primary Use Case |
| This compound | Low | Cost-effective, simple incorporation. | Standard peptide synthesis. |
| Pseudoproline Dipeptides | High | Excellent at disrupting aggregation by inducing a "kink".[4] | Synthesis of long or aggregation-prone sequences. |
| Dmb-Protected Dipeptides | High | Reversible backbone protection prevents aggregation.[4] | Overcoming difficult coupling steps in aggregation-prone sequences. |
| N-substituted Glycine Derivatives | Very High | Creates a protease-resistant, PNA-like backbone.[5] | Development of peptidomimetics with enhanced stability.[5] |
Performance and Application
The choice between this compound and a modified dipeptide is fundamentally driven by the specific challenges of the peptide sequence being synthesized.
-
This compound : This standard dipeptide is used as a building block in Solid-Phase Peptide Synthesis (SPPS). Its incorporation is straightforward using standard coupling protocols.[4] However, in sequences prone to aggregation (often involving glycine and alanine), stepwise synthesis can lead to incomplete reactions, lower yields, and reduced purity.[4]
-
Modified Dipeptides : These are engineered to solve specific synthetic problems.[6]
-
Aggregation-Disrupting Dipeptides : Pseudoproline and Dmb-protected dipeptides are designed to break up secondary structures that can form on the resin during SPPS, which improves coupling efficiency and the purity of the crude peptide.[4] While they have a higher upfront cost, this can be offset by simplified purification and higher overall yield.[7]
-
Peptidomimetics : Modified dipeptides, such as N-substituted glycine derivatives, are used to alter the peptide backbone itself. This strategy is employed not just to aid synthesis but to confer desirable therapeutic properties, such as resistance to enzymatic degradation, which is a major hurdle in peptide-based drug discovery.[5][8][9]
-
Experimental Workflows and Protocols
The following sections detail generalized protocols for the synthesis and incorporation of dipeptides.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for assembling peptides from amino acid and dipeptide building blocks. The process is a cycle of deprotection, activation, and coupling reactions.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Incorporation of a Dipeptide via SPPS
This protocol describes a generalized procedure for incorporating an Fmoc-protected dipeptide (e.g., this compound) into a growing peptide chain on a solid support.[10][11]
-
Resin Preparation : Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 15-30 minutes. Drain the solvent.[11]
-
Fmoc Deprotection : Treat the resin with a solution of 20% piperidine in DMF for 5-7 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Drain and repeat the treatment for another 15-20 minutes.[10]
-
Washing : Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.[10]
-
Dipeptide Activation and Coupling :
-
In a separate vessel, dissolve the Fmoc-dipeptide (2-3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; ~2 equivalents) in DMF.[10]
-
Add an activation base such as Diisopropylethylamine (DIPEA; 4-6 equivalents).[10]
-
Immediately transfer the activated dipeptide solution to the reaction vessel containing the deprotected peptide-resin.
-
Agitate the mixture for 2-6 hours at room temperature. The extended time can be beneficial for coupling dipeptide units.[10]
-
-
Post-Coupling Wash : Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.
-
Confirmation (Optional) : Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.
-
Continuation : Proceed to step 2 for the deprotection of the newly added dipeptide and coupling of the next amino acid in the sequence.
-
Final Cleavage : Once the sequence is complete, wash the resin with Dichloromethane (DCM), dry it, and treat with a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT) to release the peptide from the resin and remove side-chain protecting groups.[10][12]
Workflow for Solution-Phase Dipeptide Synthesis
Solution-phase synthesis is often used to prepare dipeptide building blocks like this compound before their use in SPPS.
Caption: Solution-phase synthesis workflow for this compound.
Protocol 2: Solution-Phase Synthesis of this compound
This protocol provides a general method for synthesizing a dipeptide in solution, adapted from procedures for similar compounds.[13][14]
-
Dissolution : Dissolve Fmoc-Ala-OH (1 equivalent) and an activator like 1-Hydroxybenzotriazole (HOBt; 1.1 equivalents) in a suitable solvent such as DMF in a reaction flask.[14]
-
Activation : Cool the solution to 0°C in an ice bath. Add the coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC; 1.1 equivalents), and stir for 30 minutes to activate the carboxylic acid.[14]
-
Coupling : In a separate flask, dissolve Glycine (1 equivalent) and a base like sodium carbonate (Na₂CO₃; 2-3 equivalents) in water.[13] Add this aqueous solution to the activated Fmoc-Ala-OH solution.
-
Reaction : Allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[13][14]
-
Workup :
-
Once the reaction is complete, perform an aqueous workup. If a water-miscible solvent like DMF was used, it may need to be removed under reduced pressure.
-
Extract the aqueous phase with a non-polar solvent like ethyl acetate to remove impurities.[13]
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of 5-6 to precipitate the product.[13]
-
-
Isolation and Purification :
-
Collect the solid precipitate by filtration and wash it with cold water.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., THF/water) or by column chromatography.[13]
-
Conclusion
The decision to use the standard dipeptide This compound versus a more expensive modified dipeptide is a strategic trade-off between upfront reagent cost and overall project efficiency and goals.
-
This compound is the most cost-effective choice for synthesizing routine, non-problematic peptide sequences where the risk of aggregation is low. Its lower purchase price makes it attractive for large-scale synthesis and initial exploratory work.
-
Modified dipeptides represent a higher initial investment but provide critical advantages in specific contexts. For long, complex, or aggregation-prone sequences, aggregation-disrupting dipeptides can significantly improve yield and purity, potentially reducing downstream purification costs and saving valuable time. For therapeutic peptide development, backbone-modified peptidomimetics are indispensable for enhancing stability and bioavailability, justifying their high cost as a necessary investment in the drug discovery process.[5][15]
Ultimately, a thorough analysis of the target peptide sequence and the overall project objectives should guide the selection, balancing the immediate cost of materials with the long-term benefits of improved synthetic outcomes and enhanced biological performance.
References
- 1. This compound | 116747-54-7 [sigmaaldrich.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. This compound - CsBioChina [csbiochina.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN112110868A - Preparation method of Fmoc-beta-Ala-AA-OH - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
Safety Operating Guide
Proper Disposal Procedures for Fmoc-Ala-Gly-OH
Essential Guidance for Laboratory Personnel on the Safe Disposal of Fmoc-Ala-Gly-OH
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals utilizing this compound in peptide synthesis, adherence to established disposal protocols is imperative. While specific safety data for this compound is not always readily available, a conservative approach, treating it as a potentially hazardous substance, is recommended to ensure safety and compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, nitrile or neoprene gloves, a lab coat, and safety goggles to prevent skin and eye contact.[1] If handling the compound in its powdered form, a respirator may be necessary to minimize inhalation risks.[1] All handling of this compound and its waste should be conducted within a well-ventilated fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation : Classify all materials contaminated with this compound as chemical waste. This includes the pure compound, any solutions containing the dipeptide, and any materials used for spill cleanup.
-
Containment :
-
Solid Waste : Carefully sweep up any solid this compound and place it into a designated, clearly labeled, and sealable waste container.[2] The container should be made of a material compatible with the chemical.
-
Liquid Waste : Collect all solutions containing this compound and rinsates into a designated, labeled, and sealed hazardous waste container.
-
Empty Containers : Containers that previously held this compound should be treated as hazardous waste as they may retain product residue.[3] These containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of or recycled according to your institution's guidelines.[3]
-
-
Labeling : The waste container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".[3]
-
Storage : Store the sealed waste container in a designated, secure, and well-ventilated area. This storage area should be away from incompatible materials to prevent any unintended reactions.[3]
-
Final Disposal : Arrange for the collection and disposal of the chemical waste through a licensed and reputable hazardous waste disposal contractor.[3] Under no circumstances should this compound waste be disposed of down the drain or in regular trash .[3][4]
Summary of Key Safety and Disposal Information
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Nitrile or neoprene gloves, lab coat, safety goggles. Respirator for powders. | [1] |
| Handling Location | Well-ventilated fume hood. | [1] |
| Solid Waste Collection | Sweep up and place in a labeled, sealed, compatible container. | [2] |
| Liquid Waste Collection | Collect in a labeled, sealed hazardous waste container. | [3] |
| Empty Container Disposal | Triple-rinse, collect rinsate as hazardous waste. | [3] |
| Waste Labeling | "Hazardous Waste" and "this compound". | [3] |
| Waste Storage | Designated, secure, and well-ventilated area. | [3] |
| Final Disposal Method | Licensed hazardous waste disposal contractor. | [3] |
| Prohibited Disposal Methods | Do not dispose down the drain or in regular trash. | [3][4] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Comprehensive Safety and Handling Guide for Fmoc-Ala-Gly-OH
This guide provides essential safety protocols, operational procedures, and disposal plans for handling Fmoc-Ala-Gly-OH. Adherence to these guidelines is critical for ensuring personal safety, maintaining experimental integrity, and complying with laboratory safety standards. This document is intended for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical reagent that requires careful handling to prevent potential health hazards. The primary risks include irritation to the skin, eyes, and respiratory tract.[1][2][3] Ingestion may also be harmful.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles compliant with EN166 or OSHA 29 CFR 1910.133 standards.[2] A face shield should be worn over goggles if there is a splash hazard.[4][5] | Protects against eye irritation from dust particles and accidental splashes.[6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[1] Gloves must be inspected before use and disposed of properly after handling the chemical.[7] | Prevents skin contact and irritation.[1][2] |
| Body Protection | A long-sleeved laboratory coat, fully buttoned.[4][8] Long pants and closed-toe shoes are required at all times in the laboratory.[4][5] | Protects skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood or a well-ventilated area.[1][2][4] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[2][4] | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
Proper handling from receipt to disposal is crucial for safety and for maintaining the integrity of this compound.
A. Storage and Preparation
-
Receiving and Storage : Upon receipt, store the container in a cool, dry, and well-ventilated area, away from incompatible substances.[2] Recommended long-term storage is at -20°C, with short-term storage at 2-8°C in a desiccator to prevent moisture degradation.[1][6][9] The container should be tightly sealed and protected from light.[1][2][9]
-
Equilibration : Before opening, allow the container to warm to room temperature. This prevents moisture from condensing on the cold solid, which could compromise the compound's stability.[9]
-
Work Area Preparation : Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, such as spatulas, weigh boats, and reaction vessels, and place them inside the fume hood.[4]
B. Handling and Use
-
Donning PPE : Put on all required PPE as specified in Table 1 before handling the chemical.
-
Weighing : Carefully weigh the required amount of the solid compound inside the fume hood to minimize dust generation and inhalation.[2][7]
-
Transfer and Dissolution : Transfer the weighed solid to the reaction vessel. If preparing a solution, add the solvent slowly to avoid splashing.
-
Post-Handling : After use, ensure the container is tightly sealed. Clean all equipment and decontaminate the work surface.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
A. Spill Response
-
Evacuate : Alert others in the immediate area and, if necessary, evacuate non-essential personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : For a small spill, use an inert absorbent material like vermiculite to cover the spill.[1]
-
Cleanup : Carefully sweep up the absorbed material and place it into a suitable, sealed container labeled for hazardous waste disposal.[7][8] Avoid creating dust.[7]
-
Decontamination : Clean the spill area thoroughly.
-
PPE Removal : Remove contaminated PPE in the correct order to avoid cross-contamination (gloves first, then lab coat, then eye protection).
B. First Aid Measures
Table 2: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Action |
| Skin Contact | Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention. |
| Inhalation | Move the person to fresh air immediately.[1][2] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration.[2][7] Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[2] Seek immediate medical attention. |
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and comply with regulations.
-
Unused Compound : Unused or expired this compound should be disposed of as hazardous chemical waste.[4] It should be in its original, tightly sealed container or a suitable, clearly labeled waste container.
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, weigh boats, absorbent pads, and pipette tips, must be considered hazardous waste.[4][8] These items should be collected in a designated, labeled hazardous waste container.
-
Solutions : Any aqueous or organic solutions containing this compound should be collected in appropriate, separate hazardous waste containers. Do not pour chemical waste down the drain.[8][10]
-
Consult EHS : Always follow your institution's specific guidelines and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.
References
- 1. kilobio.com [kilobio.com]
- 2. FMOC-Ala-OH(35661-39-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. This compound | 116747-54-7 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
